Desvenlafaxine-d6
Description
Properties
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345329 | |
| Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062605-69-9 | |
| Record name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desvenlafaxine-d6 chemical properties and synthesis
An In-Depth Technical Guide to Desvenlafaxine-d6
This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Properties
This compound is the deuterated analog of Desvenlafaxine, a significant active metabolite of Venlafaxine.[1] The incorporation of deuterium isotopes can be utilized in pharmacokinetic and metabolic studies.[1] It is often used as an internal standard for the quantification of Desvenlafaxine in biological samples by mass spectrometry.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | [3] |
| Synonyms | (±)-O-Desmethyl Venlafaxine-d6, O-Desmethylvenlafaxine-d6 | [3][4] |
| CAS Number | 1062605-69-9 | [1][2] |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | [1][2] |
| Molecular Weight | 269.41 g/mol | [1][2][4] |
| Physical Appearance | White to off-white powder | [5][6] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol is an adapted procedure based on the known synthesis of Desvenlafaxine, modified for the introduction of deuterium labels.
Step 1: Preparation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate I)
The synthesis of the non-deuterated intermediate has been described.[7] This intermediate serves as the precursor for the final deuteromethylation step.
Step 2: N,N-di-(trideuteromethyl)ation of Intermediate I
The final step involves the introduction of the two methyl-d3 groups. This can be achieved via reductive amination using deuterated reagents.
-
Materials:
-
1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate I)
-
Paraformaldehyde-d₂
-
Sodium cyanoborohydride or Sodium triacetoxyborohydride
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
-
-
Procedure:
-
Dissolve 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (1 equivalent) in anhydrous methanol.
-
Add paraformaldehyde-d₂ (excess, e.g., 2.5-3 equivalents).
-
Stir the mixture at room temperature for approximately 1 hour.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (or sodium triacetoxyborohydride) portion-wise (approximately 1.5-2 equivalents).
-
Add a few drops of glacial acetic acid to maintain a slightly acidic pH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Neutralize the aqueous residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Mechanism of Action and Signaling Pathway
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[8][9] Its therapeutic effect in treating depression is believed to stem from its ability to potentiate the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the central nervous system.
Desvenlafaxine binds to and inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET).[9] This action blocks the reabsorption (reuptake) of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[9] The resulting increase in the extracellular concentrations of these neurotransmitters leads to enhanced neurotransmission.[8][9] Desvenlafaxine exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter and has a weak affinity for the dopamine transporter.[1]
Caption: Mechanism of action of this compound.
Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, starting from a key intermediate.
Caption: Synthesis workflow for this compound.
References
- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Portico [access.portico.org]
- 4. CZ301503B6 - Process for preparing desvenlafaxine and salts thereof - Google Patents [patents.google.com]
- 5. CN104326923A - Synthetic method of desvenlafaxine succinate - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
- 8. EP2061750A2 - Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Role of Desvenlafaxine-d6 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Desvenlafaxine-d6 in research, primarily focusing on its role as a stable isotope-labeled internal standard in the bioanalytical quantification of Desvenlafaxine. Desvenlafaxine, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2][3] Accurate quantification of Desvenlafaxine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it corrects for variability in sample preparation and instrument response.
Core Application: Internal Standard in Bioanalytical Methods
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Desvenlafaxine in biological samples such as human plasma.[4] Its utility stems from its chemical and physical properties being nearly identical to the analyte (Desvenlafaxine), while its mass is sufficiently different to be distinguished by a mass spectrometer. This allows for accurate correction of any analyte loss during sample extraction and variations in ionization efficiency.
Experimental Protocols: Quantification of Desvenlafaxine using this compound
A common experimental workflow for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard is outlined below.
Experimental Workflow for Desvenlafaxine Quantification
Caption: A typical workflow for the bioanalytical quantification of Desvenlafaxine.
1. Sample Preparation:
-
Matrix: Human plasma is the most common matrix for pharmacokinetic studies.
-
Extraction: Liquid-liquid extraction is a frequently employed method to isolate Desvenlafaxine and this compound from plasma proteins and other interfering substances.[4]
2. Chromatographic Separation:
-
Technique: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate Desvenlafaxine from other components in the extracted sample before it enters the mass spectrometer.
-
Columns: Reversed-phase columns, such as C8 or C18, are commonly used for separation.[4][5]
-
Mobile Phase: An isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid), is typically used.[4][6]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a standard technique for ionizing Desvenlafaxine and its internal standard.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Desvenlafaxine and this compound.[4]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data from published research on the use of this compound in bioanalytical methods and the pharmacokinetics of Desvenlafaxine.
Table 1: LC-MS/MS Method Parameters for Desvenlafaxine Quantification
| Parameter | Value | Reference |
| Internal Standard | This compound | [4] |
| Linearity Range | 1.001 - 400.352 ng/mL | [4] |
| Correlation Coefficient (r²) | ≥0.9994 | [4][6] |
| Intra-day Precision (%) | 0.7 - 5.5 | [4][6] |
| Inter-day Precision (%) | 1.9 - 6.8 | [4][6] |
| Intra-day Accuracy (%) | 95.3 - 107.4 | [4][6] |
| Inter-day Accuracy (%) | 93.4 - 99.5 | [4][6] |
| Desvenlafaxine MRM Transition (m/z) | 264.2 → 58.1 | [4] |
| This compound MRM Transition (m/z) | 270.2 → 64.1 | [4] |
Table 2: Pharmacokinetic Properties of Desvenlafaxine
| Parameter | Value | Reference |
| Bioavailability | ~80% | [7][8][9] |
| Time to Peak Plasma Concentration (Tmax) | ~7.5 hours | [7][8] |
| Terminal Half-life (t½) | ~11 hours | [7][8] |
| Plasma Protein Binding | 30% | [7][9] |
| Volume of Distribution (Vd) | 3.4 L/kg | [7][9] |
Metabolic Pathway of Desvenlafaxine
Understanding the metabolic fate of Desvenlafaxine is crucial for interpreting pharmacokinetic data. Desvenlafaxine is primarily metabolized through conjugation by uridine diphosphate glucuronosyltransferase (UGT) isoforms.[7][8][9] A minor pathway involves oxidative metabolism (N-demethylation) mediated by the cytochrome P450 enzyme CYP3A4.[7][8][9] Notably, the CYP2D6 pathway, which is responsible for the metabolism of the parent drug venlafaxine to Desvenlafaxine, is not involved in the further metabolism of Desvenlafaxine.[7][8][9][10]
Metabolic Pathway of Desvenlafaxine
Caption: Primary metabolic pathways and excretion of Desvenlafaxine.
References
- 1. Desvenlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. droracle.ai [droracle.ai]
The Gold Standard: Desvenlafaxine-d6 as an Internal Standard in Quantitative Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, application, and performance of Desvenlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Desvenlafaxine in complex biological matrices. Utilizing a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry, ensuring the highest levels of accuracy and precision.
Core Principle: The Mechanism of Action of a Deuterated Internal Standard
In quantitative liquid chromatography-mass spectrometry (LC-MS), variability can arise from numerous stages, including sample extraction, injection volume inconsistencies, and fluctuations in instrument response, particularly ion suppression or enhancement caused by the sample matrix.[1][2] An internal standard is a compound added in a known, constant amount to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[3] The fundamental principle is that the internal standard should mimic the behavior of the analyte throughout the entire analytical process.
This compound is an ideal internal standard for Desvenlafaxine because it is a deuterated analog, meaning one or more hydrogen atoms in the Desvenlafaxine molecule have been replaced by their heavier, stable isotope, deuterium.[1] This substitution results in a molecule with a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.[3][4] However, its physicochemical properties—such as polarity, ionization efficiency, and chromatographic retention time—are nearly identical to the unlabeled Desvenlafaxine.[4]
The core mechanism of action as an internal standard is its ability to compensate for procedural and matrix-induced variations.[5] Because this compound and Desvenlafaxine co-elute from the liquid chromatography column and experience the same ionization conditions in the mass spectrometer's source, any factor that suppresses or enhances the analyte's signal will have a proportional effect on the internal standard's signal.[6]
Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area.[3] This ratio remains stable and accurate, even if the absolute signal intensities of both compounds fluctuate due to matrix effects or other sources of error.[6] This ratiometric approach is the cornerstone of robust and reliable bioanalytical methods.[1]
Quantitative Performance Data
The use of this compound as an internal standard has been demonstrated to produce highly reliable and reproducible quantitative data for the analysis of Desvenlafaxine in human plasma.[7][8] The following tables summarize the key performance parameters from a validated LC-MS/MS method.
Table 1: Linearity and Sensitivity [7][8]
| Parameter | Value |
| Analyte | Desvenlafaxine |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Linear Range | 1.001 - 400.352 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
Table 2: Accuracy and Precision [7][8]
| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Value Range | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |
Experimental Protocol: Quantification of Desvenlafaxine in Human Plasma
This section details a representative experimental protocol for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard, based on established methodologies.[7][8]
Materials and Reagents
-
Desvenlafaxine reference standard
-
This compound internal standard
-
Methanol (HPLC or LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desvenlafaxine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration curve standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the same solvent mixture.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene tube.
-
Add 25 µL of the this compound internal standard spiking solution to each tube and vortex briefly.
-
Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm) or equivalent.[7][8]
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate buffer and methanol (20:80, v/v).[7][8]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Desvenlafaxine: m/z 264.2 → 58.1
-
This compound: m/z 270.2 → 64.1
-
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the key stages in the bioanalytical workflow for the quantification of Desvenlafaxine using this compound as an internal standard.
Caption: Workflow for Desvenlafaxine quantification using a deuterated internal standard.
Compensation Mechanism Diagram
This diagram illustrates the logical relationship of how this compound compensates for signal variability.
Caption: How a deuterated internal standard corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Commercially Available Desvenlafaxine-d6 Standards for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on commercially available Desvenlafaxine-d6 standards. This compound, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine, serves as an indispensable tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its use as an internal standard in mass spectrometry-based quantification ensures accuracy and precision in the measurement of Desvenlafaxine in various biological matrices.
Commercially Available this compound Standards
A variety of suppliers offer this compound standards, typically as a solution in a certified concentration. These standards are essential for the development and validation of analytical methods for clinical and forensic toxicology, urine drug testing, and pharmacokinetic studies.[1] The table below summarizes the key specifications of commercially available this compound standards.
| Supplier | Product Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Formulation |
| Cerilliant (Sigma-Aldrich) | (±)-O-Desmethylvenlafaxine-D6 | 1062605-69-9 | C₁₆H₁₉D₆NO₂ | 269.41 | Certified Reference Material | 100 µg/mL in Methanol |
| Cayman Chemical | (±)-O-Desmethyl Venlafaxine-d₆ | 1062605-69-9 | C₁₆H₁₉D₆NO₂ | 269.4 | ≥99% deuterated forms (d₁-d₆) | Crystalline Solid or Solution |
| MedChemExpress | Desvenlafaxine-d₆ | 1062605-69-9 | Not Specified | Not Specified | Not Specified | Solution or Lyophilized Powder |
Mechanism of Action and Metabolic Pathways of Desvenlafaxine
Desvenlafaxine, the major active metabolite of venlafaxine, functions as an SNRI by potentiating serotonin and norepinephrine neurotransmission in the central nervous system through the inhibition of their reuptake.[2] It exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter and has a weak affinity for the dopamine transporter.[3][4]
The metabolism of Desvenlafaxine is primarily governed by phase II conjugation reactions, with a minor contribution from phase I oxidative metabolism. This metabolic profile, characterized by minimal involvement of the cytochrome P450 (CYP) 2D6 isoenzyme, distinguishes it from its parent compound, venlafaxine, and reduces the potential for certain drug-drug interactions.[5][6]
The primary metabolic pathway for Desvenlafaxine is glucuronidation, a process mediated by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[5][7] A smaller fraction of Desvenlafaxine undergoes oxidative metabolism (N-demethylation) to form N,O-didesmethyl venlafaxine, a reaction catalyzed by CYP3A4 and potentially CYP2C19.[5][7]
Experimental Protocols for Bioanalysis using this compound
The quantification of Desvenlafaxine in biological matrices like plasma, serum, or urine is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the preferred internal standard for these assays due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. Common methods include:
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma and serum samples. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT. A variety of organic solvents can be used for extraction.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.
A generic workflow for sample preparation and analysis is depicted below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A validated LC-MS/MS method is crucial for the accurate quantification of Desvenlafaxine. The following table provides a summary of typical experimental conditions.
| Parameter | Typical Conditions |
| Chromatographic Column | C8 or C18 reversed-phase column (e.g., Thermo-BDS Hypersil C8, 50 x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common composition is 20:80 (v/v) aqueous:organic.[8] |
| Flow Rate | 0.80 mL/min[8] |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Mass Spectrometric Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Desvenlafaxine: m/z 264.2 → 58.1this compound: m/z 270.2 → 64.1[8] |
Note: These parameters should be optimized for the specific instrumentation and application.
Conclusion
Commercially available this compound standards are critical for the accurate and precise quantification of Desvenlafaxine in biological samples. This guide provides a comprehensive overview of the available standards, the metabolic pathways of Desvenlafaxine, and detailed experimental protocols for bioanalytical method development. The use of a deuterated internal standard like this compound is a best practice in regulated bioanalysis, ensuring data of the highest quality for pharmacokinetic, toxicokinetic, and clinical studies.
References
- 1. (±)-O-Desmethylvenlafaxine-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Deuterated Desvenlafaxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of deuterated Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor. This document provides a comprehensive overview of a viable synthetic pathway, including a proposed method for deuterium labeling, and outlines detailed purification protocols. Quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Desvenlafaxine, the major active metabolite of venlafaxine, is a widely used antidepressant. The strategic incorporation of deuterium atoms into drug molecules, a process known as deuteration, can alter the pharmacokinetic profile of a compound, potentially leading to improved metabolic stability and a more favorable dosing regimen. This guide focuses on the synthesis of Desvenlafaxine-d6, where the two N-methyl groups are replaced with trideuteromethyl groups, a common strategy to slow down N-demethylation, a primary metabolic pathway for many amine-containing drugs.
Synthetic Pathway
A robust and scalable synthesis of Desvenlafaxine has been reported starting from p-hydroxybenzene acetonitrile.[1][2] This pathway avoids the use of some of the more hazardous reagents associated with other methods, such as those involving the demethylation of Venlafaxine.[3] The introduction of deuterium can be effectively achieved in the final N-methylation step.
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for deuterated Desvenlafaxine.
Experimental Protocols
Synthesis of Intermediate I: 4-Benzyloxyphenylacetonitrile
The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is protected using benzyl bromide.[1][2]
-
Materials: p-hydroxybenzene acetonitrile, benzyl bromide, potassium carbonate, acetone.
-
Procedure: A mixture of p-hydroxybenzene acetonitrile, potassium carbonate, and a catalytic amount of a phase-transfer catalyst in acetone is stirred. Benzyl bromide is added dropwise, and the reaction mixture is heated to reflux. After completion of the reaction (monitored by TLC), the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization.
Synthesis of Intermediate II: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol
This step involves the nucleophilic addition of Intermediate I to cyclohexanone.[1][2]
-
Materials: Intermediate I, cyclohexanone, sodium hydroxide, tetrabutylammonium bromide (phase-transfer catalyst), toluene.
-
Procedure: Intermediate I and cyclohexanone are dissolved in toluene. An aqueous solution of sodium hydroxide and tetrabutylammonium bromide is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the layers are separated, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure to yield Intermediate II, which can be purified by crystallization.
Synthesis of Intermediate III: 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride
This intermediate is prepared through deprotection of the benzyl group and reduction of the cyano group.[1][2]
-
Materials: Intermediate II, 10% Palladium on carbon (Pd/C), methanol, hydrochloric acid.
-
Procedure: Intermediate II is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under pressure (e.g., 2.0 MPa) in a hydrogenation apparatus.[1][2] The reaction is monitored for the uptake of hydrogen. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The residue is treated with hydrochloric acid to afford Intermediate III as the hydrochloride salt.
Synthesis of Deuterated Desvenlafaxine (this compound)
The final step involves the reductive N,N-dimethylation of Intermediate III using deuterated reagents. This protocol is an adaptation of the synthesis for the non-deuterated compound.[1][2]
-
Materials: Intermediate III, formaldehyde-d2 solution (37% in D2O), formic acid-d2, isopropanol.
-
Procedure: Intermediate III is suspended in isopropanol. Deuterated formaldehyde solution is added slowly with stirring at room temperature.[1][2] After a period of stirring, deuterated formic acid is added, and the reaction mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed by rotary evaporation. The residue is dissolved in water and the pH is adjusted to approximately 9.5 with a base (e.g., sodium hydroxide) to precipitate the free base of this compound.[4][5] The solid is collected by filtration, washed with water, and dried.
Purification of Deuterated Desvenlafaxine
Purification is critical to obtain high-purity deuterated Desvenlafaxine suitable for research and pharmaceutical development. A common method involves the formation of a succinate salt followed by crystallization.
Formation and Crystallization of this compound Succinate
-
Materials: Crude this compound, succinic acid, acetone, water.
-
Procedure: Crude this compound and succinic acid are added to a mixture of acetone and water (e.g., 3:1 v/v).[1][2] The mixture is heated to reflux to achieve complete dissolution. The solution is then slowly cooled to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals of this compound succinate are collected by filtration, washed with cold acetone, and dried under vacuum.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the final product is assessed by reverse-phase HPLC.
-
Column: C18 column (e.g., Luna™ Omega 3 µm C18).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile.[7][8]
-
Flow Rate: Typically 1.0-1.5 mL/min.[7]
-
Column Temperature: 35-50 °C.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Desvenlafaxine, which can be expected to be similar for the deuterated analog.
| Step | Intermediate/Product | Yield (%) | Purity (%) | Reference |
| 1 | Intermediate I | 98.92 | 99.83 | [1][2] |
| 2 | Intermediate II | 99.71 | 99.13 | [1][2] |
| 3 | Intermediate III | 94.20 | 98.32 | [1][2] |
| 4 | Desvenlafaxine (non-deuterated) | 84.77 | 99.20 | [1][2] |
| 5 | Desvenlafaxine Succinate (non-deuterated) | 90.27 | 99.92 | [1][2] |
Table 1: Summary of Yield and Purity for the Synthesis of Desvenlafaxine.
| Parameter | Value | Reference |
| Column | C18 | [6][7] |
| Mobile Phase | Acetonitrile/Phosphate Buffer | [7][8] |
| Flow Rate | 1.0 mL/min | [7] |
| Wavelength | 230 nm | [8] |
| Purity Achieved | >99.9% | [4][9] |
Table 2: Typical HPLC Parameters for Purity Analysis of Desvenlafaxine.
Workflow Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of crude deuterated Desvenlafaxine.
Purification Workflow
Caption: Workflow for the purification of deuterated Desvenlafaxine.
This technical guide provides a comprehensive framework for the synthesis and purification of deuterated Desvenlafaxine. The presented protocols and data are based on established chemical literature and offer a solid foundation for researchers and drug development professionals working in this area. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
References
- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Desvenlafaxine USP Monograph Separation | Phenomenex [phenomenex.com]
- 7. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC | PLOS One [journals.plos.org]
- 9. EP2061750A2 - Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
Isotopic Purity of Desvenlafaxine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of Desvenlafaxine-d6, a deuterated analog of the serotonin-norepinephrine reuptake inhibitor, Desvenlafaxine. This guide is intended to be a critical resource for professionals utilizing this compound as an internal standard in quantitative analytical studies, such as pharmacokinetic and bioequivalence assessments.
Core Concepts: The Role of Isotopic Purity
This compound is employed as an internal standard to correct for variability during sample preparation and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). The accuracy of these quantitative methods is fundamentally reliant on the chemical and isotopic purity of the deuterated standard. High isotopic purity ensures a distinct mass difference from the unlabeled analyte, minimizing cross-signal contribution and leading to more precise and reliable analytical results.
Data Presentation: Isotopic and Chemical Purity of this compound
The isotopic and chemical purity of this compound can vary between manufacturers and even between different production lots. The following tables summarize representative quantitative data for this compound, compiled from various supplier specifications and certificates of analysis.
Table 1: Representative Chemical and Isotopic Purity of this compound
| Parameter | Specification | Source |
| Chemical Purity (by HPLC) | ≥98% | LGC Standards[1] |
| Isotopic Purity (Atom % D) | 99 atom % D | LGC Standards[1] |
| Deuterated Forms | ≥99% (d1-d6) | Cayman Chemical[2] |
Table 2: Exemplary Isotopic Distribution of this compound
While detailed isotopic distribution is not always publicly available, a representative distribution for a high-purity batch of this compound would be expected to appear as follows. This data is illustrative and serves to demonstrate the expected outcome of an isotopic purity analysis.
| Isotopic Species | Relative Abundance (%) |
| d6 | > 99 |
| d5 | < 1 |
| d4 | < 0.1 |
| d3 | < 0.01 |
| d2 | < 0.01 |
| d1 | < 0.01 |
| d0 (unlabeled) | < 0.01 |
Experimental Protocols
The determination of the isotopic and chemical purity of this compound necessitates the use of sophisticated analytical instrumentation and validated methodologies. The following sections detail the key experimental protocols for these assessments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to quantify the purity of the this compound compound relative to any non-deuterated or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer at a controlled pH). A typical mobile phase composition could be a mixture of 0.05 M ammonium acetate buffer (pH 6.5) and methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for Desvenlafaxine (approximately 225 nm).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or the mobile phase) at a known concentration. This stock solution is then diluted to an appropriate concentration for HPLC analysis.
-
Quantification: The chemical purity is calculated by comparing the peak area of the this compound to the total peak area of all observed impurities in the chromatogram.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the definitive technique for establishing the isotopic enrichment and distribution of a deuterated compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for Desvenlafaxine.
-
Mass Analysis: The instrument is operated in full scan mode to acquire the mass-to-charge (m/z) ratio of the molecular ions. High mass accuracy and resolution are crucial to differentiate between the different deuterated species.
-
Chromatographic Separation: A suitable LC method is employed to separate the this compound from any potential interferences prior to mass analysis.
-
Column: A C8 or C18 column is often used.
-
Mobile Phase: An isocratic mobile phase, for instance, composed of 5 mM ammonium acetate buffer and methanol (e.g., 20:80, v/v), can be effective.[3]
-
-
Data Analysis:
-
The mass spectrum of the this compound peak is extracted.
-
The peak areas for the monoisotopic peaks of each deuterated species (d0 to d6) are integrated.
-
The relative percentage of each isotopic species is calculated by dividing the peak area of that species by the sum of the peak areas for all isotopic species.
-
The overall isotopic purity (atom % D) can be calculated from the weighted average of the deuterium content across all species.
-
Determination of Isotopic Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an alternative and powerful method for determining isotopic purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) along with a certified internal standard of known purity and concentration.
-
¹H NMR Analysis:
-
A quantitative ¹H NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full relaxation of all signals.
-
The integral of a well-resolved proton signal from the unlabeled Desvenlafaxine (if present) is compared to the integral of a signal from the internal standard.
-
The amount of unlabeled Desvenlafaxine can be quantified and used to calculate the isotopic purity.
-
-
²H (Deuterium) NMR Analysis:
-
For highly deuterated compounds, direct observation of the deuterium signal can be used for quantification.[4]
-
A quantitative ²H NMR spectrum is acquired.
-
The integral of the deuterium signal from this compound is compared to an internal or external standard to determine the total deuterium content.
-
Mandatory Visualizations
Metabolic Pathway of Desvenlafaxine
Desvenlafaxine undergoes two primary metabolic transformations in the body. The major pathway is conjugation with glucuronic acid, a process mediated by UGT (UDP-glucuronosyltransferase) enzymes. A minor pathway involves oxidative metabolism (N-demethylation) primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[5][6]
Caption: Major and minor metabolic pathways of Desvenlafaxine.
Experimental Workflow for Isotopic Purity Determination
The comprehensive assessment of this compound's isotopic purity involves a multi-step analytical workflow, beginning with sample preparation and culminating in data analysis from multiple orthogonal techniques.
Caption: Workflow for the comprehensive analysis of this compound purity.
References
- 1. (±)-Desvenlafaxine-d6 Succinate H2O (N,N-dimethyl-d6) [lgcstandards.com]
- 2. (±)-O-Desmethylvenlafaxine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (±)-O-Desmethylvenlafaxine-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Venlafaxine-D6 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Navigating the Stability of Desvenlafaxine-d6 in Solution: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Desvenlafaxine-d6 in solution, a critical consideration for researchers and professionals in drug development. While specific stability data for the deuterated form is not extensively published, this document extrapolates from the well-documented stability profile of Desvenlafaxine and the general principles governing deuterated compounds. The inclusion of detailed experimental protocols and visual workflows aims to equip researchers with the necessary tools to design and execute robust stability studies.
Introduction to this compound Stability
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its deuterated isotopologue, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies.[3][4] Understanding its stability in various solutions is paramount for ensuring the accuracy and reliability of analytical data.
Deuterated compounds, while generally stable, are subject to the same environmental influences as their non-deuterated counterparts, including temperature, light, and pH.[5] The replacement of hydrogen with deuterium can, in some cases, alter the rate of chemical reactions, including degradation, due to the kinetic isotope effect.[][7] This guide will focus on the known degradation pathways of Desvenlafaxine and provide a framework for assessing the stability of this compound.
Forced Degradation Studies: Unveiling Potential Instabilities
Forced degradation, or stress testing, is a cornerstone of stability assessment, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[8] Studies on Desvenlafaxine have revealed its susceptibility to degradation under various stress conditions.
Summary of Forced Degradation Conditions and Observations for Desvenlafaxine
The following table summarizes the conditions under which Desvenlafaxine has been shown to degrade and the observed outcomes. These conditions serve as a starting point for designing stability studies for this compound.
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 1 M HCl at 80°C for 8 hours | Significant degradation observed, with the formation of a primary degradation product identified as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol. | [8][9] |
| Base Hydrolysis | 1 N NaOH at 70°C for 12 hours | Susceptible to degradation. | [10][11] |
| Oxidative Degradation | 3% H2O2 at 50°C for 2 hours | Degradation observed. | [10] |
| Thermal Degradation | Dry heat at 80°C for 10 days | Degradation observed. | [10] |
| Photolytic Degradation | Exposure to UV light (315-400 nm) for 10 days | Degradation observed. | [10] |
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for Desvenlafaxine.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[10]
-
Working Solution Preparation: Dilute the stock solution with the appropriate diluent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).[10]
Forced Degradation Procedures
-
Acid Hydrolysis:
-
To a known volume of the working solution, add an equal volume of 1 M hydrochloric acid.
-
Reflux the mixture at 80°C for 8 hours.[8]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M sodium hydroxide.
-
Dilute to the final concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the working solution, add an equal volume of 1 N sodium hydroxide.
-
Heat the mixture at 70°C for 12 hours.[10]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N hydrochloric acid.
-
Dilute to the final concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the working solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at 50°C for 2 hours.[10]
-
Dilute to the final concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a dryer at 80°C for 10 days.[10]
-
After the specified time, dissolve a weighed amount of the stressed powder in the diluent to obtain the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.[10]
-
Analyze the solution at appropriate time intervals.
-
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential for separating and quantifying the parent drug from its degradation products.
Example HPLC Conditions (adapted from Desvenlafaxine methods):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M ammonium acetate, pH 6.5) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[8]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at a suitable wavelength (e.g., 229 nm).[9]
-
Injection Volume: 10 µL.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and potential degradation pathways.
Experimental Workflow for Stability Study
Proposed Primary Degradation Pathway of Desvenlafaxine under Acidic Stress
Conclusion
The stability of this compound in solution is a critical parameter for its reliable use in research and development. While direct stability data for the deuterated compound is limited, a robust stability testing program can be designed based on the known degradation profile of Desvenlafaxine. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers can ensure the integrity of their analytical results and gain a comprehensive understanding of the stability characteristics of this compound. The protocols and workflows presented in this guide provide a solid foundation for these investigations.
References
- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desvenlafaxine, a serotonin-norepinephrine uptake inhibitor for major depressive disorder, neuropathic pain and the vasomotor symptoms associated with menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Certificate of Analysis for Desvenlafaxine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Desvenlafaxine-d6, a deuterated internal standard critical for the accurate quantification of the antidepressant drug Desvenlafaxine in biological matrices. This document outlines the key quality control parameters, detailed analytical methodologies, and a visual representation of the CoA workflow, offering a valuable resource for professionals in pharmaceutical research and development.
Core Data Presentation: Certificate of Analysis Specifications
A Certificate of Analysis for this compound provides critical data verifying its identity, purity, and quality. The following table summarizes the typical quantitative data presented in a CoA.
| Test | Specification | Result |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | Conforms |
| Molecular Weight | 269.41 g/mol | Conforms |
| Purity (by HPLC) | ≥ 98% | 99.5% |
| Isotopic Purity | ≥ 99% Deuterated Forms (d₁-d₆) | Conforms |
| Identity (¹H-NMR) | Conforms to Structure | Conforms |
| Identity (Mass Spec) | Conforms to Structure | Conforms |
| Solubility | Soluble in Methanol | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the results presented in a Certificate of Analysis. Below are the protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed to assess the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile)[1]. A common isocratic mobile phase is a 65:35 (v/v) mixture of acetonitrile and buffer[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV detection at 230 nm[1].
-
Injection Volume: 20 µL.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated by dividing the peak area of this compound by the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound. For quantitative analysis in biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used, where this compound serves as the internal standard.
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Procedure: The sample is introduced into the mass spectrometer, and the precursor ion (the protonated molecule) is selected and fragmented. The resulting product ions are detected, confirming the identity of the compound.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound and verifying the positions of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆.
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Desvenlafaxine, with the absence of signals corresponding to the deuterated positions.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Desvenlafaxine in Human Plasma using Desvenlafaxine-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desvenlafaxine in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Desvenlafaxine-d6. The protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Desvenlafaxine is an active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. Accurate measurement of its concentration in biological matrices is crucial for clinical and pharmacological research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and procedural losses.[1][4] This ratiometric measurement leads to more accurate and precise results.[1] This application note provides a detailed protocol for the quantification of Desvenlafaxine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes: Desvenlafaxine
-
Internal Standard: this compound
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade)
-
Reagents: Ammonium acetate, Formic acid
-
Biological Matrix: Drug-free human plasma
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desvenlafaxine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 µg/mL.
Sample Extraction: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction was employed to isolate Desvenlafaxine and the internal standard from human plasma.[5][6]
-
Pipette 200 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.
-
Add 20 µL of the this compound internal standard working solution to all tubes except for the blank plasma and vortex briefly.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions [5][6]
| Parameter | Value |
| Column | Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm) |
| Mobile Phase | 5 mM Ammonium Acetate Buffer : Methanol (20:80, v/v) |
| Flow Rate | 0.80 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | ~3 minutes |
Table 2: Mass Spectrometry Parameters [5][6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 50 psi |
Table 3: MRM Transitions [5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Desvenlafaxine | 264.2 | 58.1 |
| This compound | 270.2 | 64.1 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and stability.
Linearity: The calibration curve was linear over the concentration range of 1.001 to 400.352 ng/mL for Desvenlafaxine, with a correlation coefficient (r²) of ≥0.9994.[5]
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Precision and Accuracy Data [5]
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |
| MQC | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |
| HQC | 0.7 - 5.5 | 1.9 - 6.8 | 95.3 - 107.4 | 93.4 - 99.5 |
Stability: Desvenlafaxine was found to be stable in human plasma throughout freeze-thaw cycles, as well as during bench-top and long-term storage stability studies.[5]
Visualized Protocols
Caption: Liquid-Liquid Extraction Workflow.
Caption: LC-MS/MS Analysis Workflow.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Desvenlafaxine in human plasma. The incorporation of this compound as an internal standard ensures high accuracy and precision. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. myadlm.org [myadlm.org]
- 5. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Desvenlafaxine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desvenlafaxine in human plasma. The protocol utilizes Desvenlafaxine-d6, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method employs a straightforward liquid-liquid extraction (LLE) for sample preparation and multiple reaction monitoring (MRM) for detection, providing excellent sensitivity and selectivity.
Principle of Analysis
The quantitative analysis is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following extraction from human plasma, Desvenlafaxine and its stable isotope-labeled internal standard, this compound, are chromatographically separated from endogenous plasma components. A triple quadrupole mass spectrometer, operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, is used for detection.[1][2][3] The MRM transitions for each compound provide the necessary selectivity for accurate quantification in a complex biological matrix.[3] The concentration of Desvenlafaxine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of this compound compensates for variability during sample preparation and ionization.[1][3]
Caption: The principle of using a stable isotope-labeled internal standard.
Materials, Methods, and Instrumentation
Reagents and Chemicals
-
Desvenlafaxine (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Drug-free Human Plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[3]
Chromatographic and Mass Spectrometric Conditions
The operational parameters for the LC-MS/MS system are summarized in the tables below. These conditions are based on established methods for achieving optimal separation and detection.[1][2]
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm)[1][2] |
| Mobile Phase | 5 mM Ammonium Acetate Buffer : Methanol (20:80, v/v)[1][2] |
| Flow Rate | 0.80 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| Run Time | ~3.0 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transition (Desvenlafaxine) | m/z 264.2 → 58.1[1][2] |
| MRM Transition (this compound) | m/z 270.2 → 64.1[1][2] |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Desvenlafaxine and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines the extraction of Desvenlafaxine and the internal standard from human plasma samples.
Caption: Workflow for plasma sample preparation and analysis.
-
Aliquoting: Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 2 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution to each tube.
-
Extraction: Add 100 µL of 5mM ammonium acetate buffer followed by 2 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer into a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex briefly.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Method Validation Summary
The method was validated according to regulatory guidelines. The results demonstrate the method is linear, accurate, precise, and stable for the intended application.
Table 3: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 1.00 - 400.35 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.9994[1][2] |
| Calibration Model | Linear, 1/x² weighting |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1][2] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 5.5[1][2] | 107.4[1][2] | 6.8[1][2] | 99.5[1][2] |
| Low QC | 3.00 | 3.1[1][2] | 98.7[1][2] | 4.5[1][2] | 96.2[1][2] |
| Mid QC | 200 | 0.7[1][2] | 95.3[1][2] | 1.9[1][2] | 93.4[1][2] |
| High QC | 350 | 2.4[1][2] | 97.6[1][2] | 3.2[1][2] | 95.8[1][2] |
Precision and accuracy values are based on representative data from published methods.[1][2]
Table 5: Stability Studies Summary
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-Top Stability | 24 hours at Room Temp. | Stable[1][2] |
| Freeze-Thaw Stability | 3 Cycles | Stable[1][2] |
| Long-Term Stability | 90 days at -70 °C | Stable[1][2] |
| Autosampler Stability | 48 hours at 10 °C | Stable |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Desvenlafaxine in human plasma.[3] The use of a deuterated internal standard, this compound, ensures high accuracy and precision.[1] The straightforward liquid-liquid extraction procedure makes this method highly suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The method has been validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.[1][2]
References
Application Note: A Robust LC-MS/MS Method for the Pharmacokinetic Profiling of Desvenlafaxine in a Preclinical Model Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder. A thorough understanding of its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for effective drug development and clinical application. This application note describes a comprehensive protocol for conducting a preclinical pharmacokinetic study of Desvenlafaxine in a rat model. The methodology employs a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Desvenlafaxine in plasma, utilizing its stable isotope-labeled counterpart, Desvenlafaxine-d6, as an internal standard to ensure data accuracy and robustness.
Pharmacokinetic Profile of Desvenlafaxine
Desvenlafaxine exhibits predictable, linear pharmacokinetics. Key characteristics include:
-
Oral Bioavailability: Approximately 80%.
-
Plasma Protein Binding: Low, around 30%, and independent of concentration.[1][2]
-
Metabolism: Primarily metabolized via conjugation (UGT isoforms) and to a lesser extent, by oxidative metabolism mediated by CYP3A4.[1][3][4] Notably, the CYP2D6 pathway is not involved, which may reduce the potential for certain drug-drug interactions.[1][4]
-
Excretion: A significant portion of the administered dose (approximately 45%) is excreted unchanged in the urine.[1][2][4] Other metabolites, such as the glucuronide conjugate (~19%) and the oxidative metabolite N,O-didesmethylvenlafaxine (<5%), are also found in urine.[1][2][4]
-
Half-life: The terminal half-life is approximately 11 hours in humans.[2]
The use of a deuterated internal standard like this compound is the gold standard in bioanalysis.[5] It co-elutes with the analyte, experiencing similar variations during sample processing and analysis, thereby providing superior accuracy and precision in quantification.[5]
Experimental Protocols
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Animals should be acclimated for at least one week prior to the study, with free access to standard chow and water.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.
-
Dosing Formulation: Desvenlafaxine is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentration for oral gavage.
-
Administration: A single oral dose of Desvenlafaxine (e.g., 10 mg/kg) is administered to fasted rats (overnight fast, with water ad libitum).
Blood Sample Collection
-
Procedure: Blood samples (~0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points.
-
Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Blood is collected into tubes containing K2EDTA.
-
Plasma Preparation: The collected blood is centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound working solution (as internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Desvenlafaxine into blank rat plasma.
-
The calibration curve should cover the expected concentration range in the study samples (e.g., 1-500 ng/mL).[3]
-
QC samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
-
Data Presentation
The pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
| Pharmacokinetic Parameter | Symbol | Unit | Value (Mean ± SD) |
| Peak Plasma Concentration | Cmax | ng/mL | Calculated Value |
| Time to Peak Concentration | Tmax | h | Calculated Value |
| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | Calculated Value |
| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | Calculated Value |
| Elimination Half-Life | t1/2 | h | Calculated Value |
| Apparent Volume of Distribution | Vd/F | L/kg | Calculated Value |
| Apparent Systemic Clearance | CL/F | L/h/kg | Calculated Value |
Mandatory Visualizations
Caption: Experimental workflow for the preclinical pharmacokinetic study of Desvenlafaxine.
Caption: Primary metabolic pathways of Desvenlafaxine.
References
- 1. aplanalytics.com [aplanalytics.com]
- 2. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]
- 3. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mathworks.com [mathworks.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Desvenlafaxine in Human Plasma using UPLC-MS/MS with Desvenlafaxine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated bioanalytical method for the accurate and precise quantification of Desvenlafaxine in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, Desvenlafaxine-d6, to ensure high reliability. The simple and efficient liquid-liquid extraction (LLE) procedure provides excellent recovery and minimizes matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Desvenlafaxine.
Introduction
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder (MDD).[1][2] Accurate measurement of Desvenlafaxine concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical practice. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[3][4] This application note presents a comprehensive protocol for the determination of Desvenlafaxine in human plasma, offering high sensitivity, specificity, and throughput.
Mechanism of Action
The antidepressant effect of Desvenlafaxine is primarily attributed to its potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[5][6][7] It achieves this by selectively inhibiting their reuptake at the presynaptic neuronal membrane.[1][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1] This dual-action mechanism is believed to contribute to its efficacy in treating MDD.[1][2]
Experimental Workflow
The bioanalytical workflow consists of three main stages: sample preparation, UPLC separation, and MS/MS detection. The process begins with the extraction of Desvenlafaxine and the internal standard from the plasma matrix. The extracted sample is then injected into the UPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer.
References
- 1. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]
- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pfizermedical.com [pfizermedical.com]
Application Notes and Protocols: Desvenlafaxine-d6 for Mass Spectrometry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD). Accurate and reliable quantification of Desvenlafaxine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Stable isotope-labeled internal standards are essential for minimizing analytical variability and ensuring the accuracy of mass spectrometry-based quantification. Desvenlafaxine-d6, a deuterated analog of Desvenlafaxine, serves as an ideal internal standard for these applications due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard.[1]
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) |
| Desvenlafaxine | 1.001 - 400.352 | ≥ 0.9994 |
Table 2: Precision and Accuracy [1]
| Intra-day (n=6) | Inter-day (n=6) | |
| Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ (1.001) | 5.5 | 107.4 |
| LQC (3.00) | 2.1 | 95.3 |
| MQC (200.00) | 0.7 | 96.8 |
| HQC (320.00) | 1.8 | 97.5 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control
Experimental Protocols
Bioanalytical Method for Desvenlafaxine in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Desvenlafaxine in human plasma, utilizing this compound as an internal standard.[1]
1.1. Materials and Reagents
-
Desvenlafaxine reference standard
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Deionized water
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[1]
1.3. Sample Preparation: Liquid-Liquid Extraction [1]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 2 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
1.4. Liquid Chromatography Conditions [1]
-
Column: Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm)
-
Mobile Phase: 5 mM Ammonium acetate buffer: Methanol (20:80, v/v)
-
Flow Rate: 0.80 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
1.5. Mass Spectrometry Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desvenlafaxine: m/z 264.2 → 58.1
-
This compound: m/z 270.2 → 64.1
-
1.6. Data Analysis
Quantification is performed by calculating the peak area ratio of Desvenlafaxine to this compound. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Desvenlafaxine in the unknown samples is then determined from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for Desvenlafaxine quantification.
Caption: Role of this compound as an internal standard.
References
Application Note: High-Throughput Analysis of Desvenlafaxine in Human Plasma using a Deuterated Internal Standard and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated methodology for the quantitative analysis of Desvenlafaxine in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing Desvenlafaxine-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved using a reversed-phase high-performance liquid chromatography (HPLC) system, coupled with a tandem mass spectrometer (MS/MS) for sensitive and selective detection. This robust method is suitable for high-throughput applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder.[1] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by mass spectrometry as it effectively compensates for variations during sample preparation and analysis.[1][2] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of Desvenlafaxine.
Experimental
Materials and Reagents
-
Analytes: Desvenlafaxine, this compound (Internal Standard)[3][4]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)[1]
-
Biological Matrix: Drug-free human plasma[1]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of Desvenlafaxine and this compound in methanol.[2]
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with a 50:50 mixture of methanol and water.[2]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[1][5]
-
Aliquoting: To a clean 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the plasma sample.[5]
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[5]
-
Mixing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.[5]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.[2][6]
Alternative Sample Preparation Methods
While protein precipitation is highlighted for its simplicity and speed, other extraction techniques can be employed depending on the specific requirements of the study.
-
Solid-Phase Extraction (SPE): This technique provides a cleaner extract by utilizing a solid sorbent to retain the analyte and internal standard while washing away interferences.[5][7] A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE is another common technique where the analyte is partitioned between two immiscible liquid phases.[5][9][10] The choice of solvent is critical for achieving good recovery.[10][11]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1][8]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.
| Analyte | Linearity Range (ng/mL) | r² |
| Desvenlafaxine | 1.001 - 400.352 | ≥0.9994 |
| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Desvenlafaxine | 0.7 - 5.5 | 1.9 - 6.8 | 93.4 - 99.5 |
Experimental Protocols & Workflows
Protein Precipitation Workflow
Caption: Protein Precipitation Workflow for Desvenlafaxine Analysis.
Solid-Phase Extraction (SPE) Workflow
Caption: Solid-Phase Extraction Workflow for Desvenlafaxine.
Conclusion
The described protein precipitation method followed by LC-MS/MS analysis provides a rapid, sensitive, and reliable approach for the quantification of Desvenlafaxine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for high-throughput bioanalytical applications in both research and clinical settings. The alternative SPE and LLE methods offer flexibility for laboratories with different sample cleanup requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A high-performance liquid chromatographic method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatriapolska.pl [psychiatriapolska.pl]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Desvenlafaxine and Desvenlafaxine-d6 in Human Plasma Using LC-MS/MS
Introduction
Desvenlafaxine is an active metabolite of venlafaxine and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1] Accurate and reliable quantification of Desvenlafaxine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Desvenlafaxine-d6, is the gold standard for quantitative analysis by mass spectrometry as it compensates for variability in sample preparation and matrix effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Desvenlafaxine and its deuterated internal standard, this compound, in human plasma.
Principle of the Method
This method utilizes a liquid-liquid extraction (LLE) procedure to isolate Desvenlafaxine and this compound from human plasma. The chromatographic separation is achieved on a reversed-phase C8 column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and stability.[2]
Experimental Protocols
1. Materials and Reagents
-
Desvenlafaxine reference standard
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Human plasma (with K2EDTA as anticoagulant)
-
All other chemicals and reagents should be of analytical grade.
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Chromatographic Data System
3. Chromatographic and Mass Spectrometric Conditions
A liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the quantification of desvenlafaxine in human plasma using desvenlafaxine d6 as an internal standard (IS).[2] Chromatographic separation was performed using a Thermo-BDS hypersil C8 column (50 mm × 4.6 mm, 3 µ) with an isocratic mobile phase composed of 5 mM ammonium acetate buffer and methanol (20:80, v/v), at a flow rate of 0.80 mL/min.[2][3][4] Desvenlafaxine and desvenlafaxine d6 were detected with proton adducts at m/z 264.2/58.1 and 270.2/64.1 in multiple reaction monitoring (MRM) positive mode, respectively.[2][3][4]
4. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desvenlafaxine and this compound by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Desvenlafaxine stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike appropriate amounts of the Desvenlafaxine working standard solutions and the IS working solution into drug-free human plasma to prepare a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution and briefly vortex.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation
The quantitative performance of the method is summarized in the following table.
| Parameter | Desvenlafaxine | This compound |
| Chromatographic Column | Thermo-BDS hypersil C8 (50 mm × 4.6 mm, 3 µm) | Thermo-BDS hypersil C8 (50 mm × 4.6 mm, 3 µm) |
| Mobile Phase | 5 mM Ammonium Acetate Buffer: Methanol (20:80, v/v) | 5 mM Ammonium Acetate Buffer: Methanol (20:80, v/v) |
| Flow Rate | 0.80 mL/min | 0.80 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Retention Time | ~1.5 min | ~1.5 min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 264.2 → 58.1[2][4] | 270.2 → 64.1[2][3][4] |
| Linearity Range | 1.001 - 400.352 ng/mL[2][3] | N/A |
| Correlation Coefficient (r²) | ≥ 0.9994[2][3] | N/A |
| Intra-day Precision (%RSD) | 0.7 - 5.5%[2][3] | N/A |
| Inter-day Precision (%RSD) | 1.9 - 6.8%[2][3] | N/A |
| Accuracy | 93.4 - 99.5%[2][3] | N/A |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Desvenlafaxine.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Desvenlafaxine using Desvenlafaxine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder (MDD). Therapeutic Drug Monitoring (TDM) of desvenlafaxine is a valuable tool to optimize treatment, ensure efficacy, and minimize adverse effects by maintaining plasma concentrations within the therapeutic window.[1][2] This application note provides a detailed protocol for the quantitative analysis of desvenlafaxine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, desvenlafaxine-d6.
Desvenlafaxine is the major active metabolite of venlafaxine.[3] Unlike its parent compound, desvenlafaxine's metabolism is less dependent on the highly polymorphic CYP2D6 enzyme, leading to more predictable pharmacokinetics.[4][5] The primary metabolic pathway for desvenlafaxine is conjugation via UDP-glucuronosyltransferase (UGT) enzymes, with a minor contribution from oxidative metabolism by CYP3A4.[4][5][6][7][8] Approximately 45% of the drug is excreted unchanged in the urine.[4][5][6]
Quantitative Data Summary
The following tables summarize the validation parameters of a robust LC-MS/MS method for the quantification of desvenlafaxine using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 1.001 - 400.352 ng/mL | [9] |
| Correlation Coefficient (r²) | ≥ 0.9994 | [9] |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL | [9] |
Table 2: Precision and Accuracy
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LLOQ | 5.5 | 6.8 | 107.4 | 99.5 | [9] |
| Low QC | 3.2 | 4.5 | 98.7 | 96.2 | [9] |
| Medium QC | 0.7 | 1.9 | 95.3 | 93.4 | [9] |
| High QC | 1.8 | 2.1 | 96.5 | 94.8 | [9] |
Experimental Protocols
This section details the methodology for the quantification of desvenlafaxine in human plasma.
Materials and Reagents
-
Desvenlafaxine reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (drug-free)
-
Calibrated micropipettes and tips
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Thermo-BDS Hypersil C8 (50 x 4.6 mm, 3 µm) or equivalent.[9]
-
Mobile Phase: 5 mM Ammonium Acetate Buffer: Methanol (20:80, v/v).[9]
-
Flow Rate: 0.80 mL/min.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Run Time: Approximately 3-5 minutes.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters (example):
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Compound Parameters (example):
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 25 V
-
Collision Cell Exit Potential (CXP): 10 V
-
Visualizations
Desvenlafaxine Metabolism Pathway
Caption: Metabolic pathway of Desvenlafaxine.
Experimental Workflow for Desvenlafaxine TDM
Caption: Workflow for Therapeutic Drug Monitoring.
Discussion
The presented LC-MS/MS method using this compound as an internal standard is a robust and reliable approach for the therapeutic drug monitoring of desvenlafaxine. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. The simple liquid-liquid extraction procedure allows for efficient sample cleanup and high recovery.
While a definitive therapeutic range for desvenlafaxine is not firmly established, some studies suggest a range of 100-400 ng/mL.[10] However, clinical correlation with patient response and side effects is paramount in interpreting the results. The recommended therapeutic dose is typically 50 mg once daily.[3][11]
This application note provides a comprehensive framework for laboratories to develop and validate their own assays for desvenlafaxine TDM. Adherence to good laboratory practices and regulatory guidelines is essential for ensuring the quality and reliability of the results.
References
- 1. Therapeutic drug monitoring for antidepressant drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Antidepressants: An Underused but Potentially Valuable Tool in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pfizermedical.com [pfizermedical.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. psychiatrist.com [psychiatrist.com]
- 8. How the Probability and Potential Clinical Significance of Pharmacokinetically Mediated Drug-Drug Interactions Are Assessed in Drug Development: Desvenlafaxine as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application of Desvenlafaxine-d6 in Forensic Toxicology: A Detailed Guide
Introduction
Desvenlafaxine, the major active metabolite of the antidepressant venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder. In the field of forensic toxicology, the accurate quantification of desvenlafaxine in biological specimens is crucial for determining the cause and manner of death in cases of suspected overdose or drug-facilitated crimes. To ensure the reliability and accuracy of these measurements, stable isotope-labeled internal standards are employed. Desvenlafaxine-d6, a deuterated analog of desvenlafaxine, serves as the gold standard internal standard for its quantification by mass spectrometry-based methods. Its use compensates for variations in sample preparation and instrumental analysis, leading to more precise and accurate results.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of desvenlafaxine.
Quantitative Data Summary
The following table summarizes the validation parameters of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desvenlafaxine using this compound as an internal standard.
| Parameter | Result | Reference |
| Linearity Range | 1.001–400.352 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥0.9994 | [1] |
| Intra-day Precision (%CV) | 0.7–5.5% | [1] |
| Inter-day Precision (%CV) | 1.9–6.8% | [1] |
| Intra-day Accuracy (%Bias) | 95.3–107.4% | [1] |
| Inter-day Accuracy (%Bias) | 93.4–99.5% | [1] |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL | [1] |
Experimental Protocols
A typical workflow for the forensic toxicological analysis of desvenlafaxine using this compound involves sample preparation, LC-MS/MS analysis, and data interpretation.
References
- 1. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Matrix effects in Desvenlafaxine quantification with Desvenlafaxine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Desvenlafaxine using its deuterated internal standard, Desvenlafaxine-d6.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of Desvenlafaxine, focusing on the mitigation of matrix effects.
Issue 1: Significant Ion Suppression or Enhancement Observed
-
Question: My Desvenlafaxine or this compound signal intensity is significantly lower or higher in the presence of the biological matrix compared to a neat solution. What could be the cause and how can I fix it?
-
Answer: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of your analyte and internal standard. Common interfering substances in plasma include phospholipids and proteins.
Troubleshooting Steps:
-
Review Your Sample Preparation: Protein precipitation (PPT) is a simple but often "dirtier" extraction method that may not adequately remove phospholipids. Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.
-
Optimize Chromatographic Separation: Ensure that Desvenlafaxine and this compound are chromatographically separated from the regions where significant matrix effects occur. A post-column infusion experiment can help identify these regions of ion suppression or enhancement.
-
Evaluate Different Extraction Protocols: The choice of solvents and pH in LLE, or the sorbent and wash/elution solvents in SPE, is critical. Experiment with different conditions to maximize the removal of interfering components while maintaining high recovery of Desvenlafaxine.
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Question: I am observing high variability in my quality control (QC) samples and inconsistent results between different sample batches. What is the likely cause?
-
Answer: Inconsistent results are often a manifestation of variable matrix effects between different biological samples. While this compound is a stable isotope-labeled internal standard (SIL-IS) and is expected to compensate for matrix effects, significant variability can still lead to inaccuracies.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the peak shape and response of this compound are consistent across all samples. Significant variation in the IS signal can indicate a problem with the extraction or the analytical method.
-
Assess Matrix Effect Variability: Perform a quantitative assessment of the matrix effect using multiple sources of the biological matrix (e.g., plasma from at least six different individuals). This will help you understand the degree of inter-subject variability in ion suppression or enhancement.
-
Refine the Sample Cleanup: If significant variability in matrix effects is observed, further optimization of the sample preparation method is necessary to remove the source of the variability.
-
Issue 3: Low Analyte Recovery
-
Question: My recovery of Desvenlafaxine is consistently low, even though the internal standard seems to be performing well. What should I do?
-
Answer: Low recovery can be due to several factors related to the sample preparation process.
Troubleshooting Steps:
-
Optimize Extraction pH: Desvenlafaxine is a basic compound. During LLE, ensure the pH of the aqueous sample is adjusted to be at least two pH units above its pKa to keep it in a non-ionized form, facilitating its extraction into the organic solvent.
-
Select Appropriate Solvents: In LLE, the choice of organic solvent is crucial. For SPE, ensure the sorbent type and the elution solvent are appropriate for the chemical properties of Desvenlafaxine.
-
Check for Incomplete Elution: In SPE, ensure the elution solvent is strong enough and the volume is sufficient to completely elute Desvenlafaxine from the sorbent.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Desvenlafaxine quantification?
A1: Matrix effects are the alteration of the ionization efficiency of Desvenlafaxine and its internal standard, this compound, by co-eluting components present in the biological sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It has nearly identical chemical and physical properties to Desvenlafaxine. This means it will behave similarly during sample preparation and chromatographic separation and will be affected by matrix effects in the same way as the analyte. This co-behavior allows for accurate correction of variations in extraction recovery and ionization efficiency, leading to more reliable quantification.
Q3: How can I quantitatively assess the matrix effect for my Desvenlafaxine assay?
A3: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of Desvenlafaxine spiked into an extracted blank matrix to the peak area of Desvenlafaxine in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Q4: Which sample preparation method is best for minimizing matrix effects for Desvenlafaxine?
A4: While the "best" method can be matrix-dependent, here is a general comparison:
-
Protein Precipitation (PPT): Simplest and fastest, but often results in the least clean extracts and may show more significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than PPT and can offer good recovery for Desvenlafaxine.[3]
-
Solid-Phase Extraction (SPE): Typically yields the cleanest extracts and can significantly reduce matrix effects, though it is a more complex and time-consuming method.
Data Presentation
The following table summarizes representative data on recovery and matrix effects for different sample preparation techniques used in the analysis of Desvenlafaxine and its parent compound, Venlafaxine.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Desvenlafaxine | >96 | Minor effects observed | [2] |
| Liquid-Liquid Extraction | Desvenlafaxine | Not explicitly stated, but method validated with good accuracy and precision | Not explicitly stated, but method validated with good accuracy and precision | [3] |
| Solid-Phase Extraction | Venlafaxine | 91 - 129 | 73.7 - 157 |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Desvenlafaxine in Human Plasma
This protocol is based on a validated LC-MS/MS method for the quantification of Desvenlafaxine in human plasma.[3]
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution (concentration to be optimized for the specific assay).
-
Vortex for 10 seconds.
-
Add 100 µL of 5% ammonia solution and vortex for another 10 seconds.
-
-
Extraction:
-
Add 2.5 mL of the extraction solvent (a mixture of ethyl acetate and n-hexane, 80:20 v/v).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.
-
2. General Solid-Phase Extraction (SPE) Protocol
This is a general protocol and should be optimized for the specific application.
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Pass a wash solvent (e.g., 5% methanol in water) through the cartridge to remove interfering substances.
-
Elution: Elute Desvenlafaxine and this compound with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: General experimental workflow for the quantification of Desvenlafaxine.
Caption: Troubleshooting logic for addressing matrix effects in Desvenlafaxine analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Desvenlafaxine-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of Desvenlafaxine-d6 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Desvenlafaxine and this compound?
A1: The commonly used precursor and product ion pairs (m/z) for Desvenlafaxine and its deuterated internal standard, this compound, in positive ionization mode are summarized below.
Q2: What are the recommended liquid chromatography (LC) conditions for Desvenlafaxine analysis?
A2: A robust LC method is crucial for separating Desvenlafaxine from matrix components. A common starting point is a reversed-phase C8 or C18 column with a gradient or isocratic elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).
Q3: What sample preparation techniques are suitable for plasma samples containing Desvenlafaxine?
A3: Protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are all viable options for extracting Desvenlafaxine and this compound from plasma.[1] The choice of method depends on the desired level of cleanliness, recovery, and throughput. LLE is a frequently used technique for this analysis.[2][3]
Q4: How can I avoid matrix effects in my analysis?
A4: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, can significantly impact accuracy and precision.[1][4] To mitigate these effects, ensure adequate chromatographic separation of Desvenlafaxine from endogenous plasma components.[1] A thorough sample cleanup using techniques like SPE can also help minimize matrix effects.[1][4][5] The use of a stable isotope-labeled internal standard like this compound is essential to compensate for any remaining matrix effects.
Q5: What are the key validation parameters for a bioanalytical method for Desvenlafaxine?
A5: A bioanalytical method for Desvenlafaxine should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include selectivity, specificity, accuracy, precision, linearity, recovery, and stability of the analyte in the biological matrix.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: No or Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify that the precursor and product ions entered in the instrument method match the optimized values. Infuse a standard solution of this compound to confirm the correct m/z values. |
| Poor Ionization | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase is compatible with positive electrospray ionization (ESI). An acidic mobile phase often improves protonation and signal intensity.[1] |
| Sample Preparation Issue | Evaluate the extraction recovery of this compound. If using SPE, ensure the cartridge is properly conditioned and the elution solvent is appropriate. For LLE, optimize the solvent and pH. |
| Instrument Malfunction | Check for leaks in the LC and MS systems. Ensure the mass spectrometer is properly tuned and calibrated. |
Issue 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Improve chromatographic separation to move this compound away from interfering matrix components. Enhance the sample cleanup procedure to remove more endogenous materials. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers for improved precision if available. |
| Unstable Ion Source | Clean the ion source, including the capillary and skimmer. Check for fluctuations in gas flows and temperatures. |
| Carryover | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. |
Issue 3: Inaccurate Quantification
| Possible Cause | Troubleshooting Step |
| Poor Linearity of Calibration Curve | Prepare fresh calibration standards. Evaluate the concentration range and weighting of the calibration curve. Ensure the internal standard response is consistent across all calibrators. |
| Interference from Metabolites | If conjugated metabolites are present, they may break down in the ion source and interfere with the analyte signal.[1] Optimize chromatographic conditions to separate potential metabolites from Desvenlafaxine. |
| Degradation of Analyte | Investigate the stability of Desvenlafaxine and this compound in the sample matrix and during the analytical process. Forced degradation studies can help identify potential degradation products.[7][8] |
Experimental Protocols & Data
Optimized Mass Spectrometer Parameters
The following table summarizes typical MS parameters for the analysis of Desvenlafaxine and this compound. These parameters should be optimized for your specific instrument.
| Parameter | Desvenlafaxine | This compound |
| Precursor Ion (m/z) | 264.2[2][3][5] | 270.2[2][3] |
| Product Ion (m/z) | 58.1[2][3][9] | 64.1[2][3] |
| Ionization Mode | Positive ESI | Positive ESI |
Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | Thermo-BDS hypersil C8 (50 × 4.6 mm, 3 µm)[2][3] |
| Mobile Phase | 5 mM ammonium acetate buffer: methanol (20:80, v/v)[2][3] |
| Flow Rate | 0.80 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Experimental Workflow for Method Development
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. simbecorion.com [simbecorion.com]
- 7. researchgate.net [researchgate.net]
- 8. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
Technical Support Center: Overcoming Ion Suppression in Desvenlafaxine LC-MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression in the LC-MS analysis of Desvenlafaxine.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of Desvenlafaxine that may be attributed to ion suppression.
Problem: Low Desvenlafaxine Signal Intensity in Matrix Samples Compared to Neat Standards
-
Possible Cause: This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Desvenlafaxine in the mass spectrometer's ion source.[1][2][3] Endogenous compounds like phospholipids, salts, and proteins are common culprits in biological matrices such as plasma.[2][4][5]
-
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is the removal of interfering matrix components prior to analysis.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique is effective in separating Desvenlafaxine from many polar interferences.[5][6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation by selectively isolating the analyte.[2][5][7]
-
Protein Precipitation (PPT): While a simpler method, it may not be sufficient to remove all interfering substances, often leaving phospholipids in the extract.[1][5][8]
-
-
Enhance Chromatographic Separation: Modifying chromatographic conditions can separate Desvenlafaxine from co-eluting interferences.[1][2]
-
Adjust the mobile phase composition or gradient to improve resolution.
-
Consider a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.[3]
-
Using Ultra-Performance Liquid Chromatography (UPLC) can provide sharper peaks and better resolution, reducing the likelihood of co-elution with interfering components.[9]
-
-
Sample Dilution: If the concentration of Desvenlafaxine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to differing degrees of ion suppression, resulting in poor reproducibility.[3]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.[3][5]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Desvenlafaxine-d6, is the preferred internal standard.[6][10] Since it co-elutes and has nearly identical physicochemical properties to Desvenlafaxine, it will experience the same degree of ion suppression, enabling accurate quantification based on the analyte-to-internal standard ratio.[2][7]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[2][3][7]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Desvenlafaxine analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, Desvenlafaxine, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][7] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the LC-MS assay.[3] It occurs in the ion source of the mass spectrometer when matrix components compete with the analyte for ionization.[2][7]
Q2: What are the common sources of ion suppression in biological samples like plasma?
A2: Common sources of ion suppression in biological matrices include:
-
Phospholipids: These are a major cause of ion suppression in bioanalytical methods.[4][5]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.[3]
-
Proteins: Although largely removed by initial sample preparation, residual proteins or peptides can cause suppression.[4]
-
Co-administered Drugs and their Metabolites: These can co-elute and interfere with the ionization of Desvenlafaxine.[3]
Q3: How can I experimentally assess the presence of ion suppression in my Desvenlafaxine assay?
A3: A common method to evaluate ion suppression is the post-column infusion experiment.[1][4] This involves infusing a constant flow of a Desvenlafaxine standard solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Any dip or decrease in the baseline signal of the Desvenlafaxine standard indicates the retention time at which matrix components are eluting and causing ion suppression.[3][4]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression leads to a decrease in the analyte signal, while ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[2][3] Both are considered matrix effects and can compromise the accuracy of quantitative analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Desvenlafaxine from Human Plasma
This protocol is based on a validated method for the quantification of Desvenlafaxine in human plasma.[6][10]
-
Materials:
-
Human plasma sample
-
This compound internal standard (IS) solution
-
Organic extraction solvent (e.g., a mixture of appropriate solvents)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
-
-
Procedure:
-
To a 500 µL aliquot of the plasma sample, add the internal standard solution.
-
Vortex the sample for 1-3 minutes.
-
Add 3 mL of the organic extraction solvent.
-
Vortex again for 3-5 minutes.
-
Centrifuge the sample at approximately 3000-4000 rpm for 10-15 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 30-40°C.
-
Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Desvenlafaxine from Biological Fluids
This is a general protocol for SPE that can be adapted for Desvenlafaxine analysis.
-
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE vacuum manifold
-
Plasma sample pre-treated as necessary (e.g., with acid or buffer)
-
Internal standard solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia)
-
Nitrogen evaporator
-
Reconstitution solvent
-
-
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass the equilibration solvent through the cartridge.
-
Loading: Load the pre-treated plasma sample (containing the IS) onto the cartridge at a slow, consistent flow rate.
-
Washing: Pass the wash solution through the cartridge to remove unbound interferences.
-
Elution: Elute Desvenlafaxine and the IS from the cartridge using the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Desvenlafaxine Analysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Generally >85% | Can be significant (>15%) | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other interferences, leading to higher ion suppression.[1][8] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Typically <15% | Provides a cleaner sample extract than PPT, reducing ion suppression.[1][6] | Can be more time-consuming and may have lower recovery for highly polar analytes.[8] |
| Solid-Phase Extraction (SPE) | >90% | Typically <10% | Offers the cleanest extracts and the most significant reduction in ion suppression.[2][5] | More complex and costly method development. |
Note: The values presented are typical ranges and can vary depending on the specific protocol, matrix, and analytical conditions.
Table 2: Recommended LC-MS/MS Parameters for Desvenlafaxine Analysis
| Parameter | Recommended Setting |
| LC Column | C8 or C18 (e.g., Thermo-BDS Hypersil C8, Symmetry Shield RP18)[6][11] |
| Mobile Phase | A: 5 mM Ammonium Acetate or 0.2% Formic Acid in WaterB: Methanol or Acetonitrile[6][11] |
| Flow Rate | 0.4 - 0.8 mL/min[6][11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6][12] |
| MRM Transition (Desvenlafaxine) | m/z 264.2 → 58.1[6] |
| MRM Transition (this compound IS) | m/z 270.2 → 64.1[6] |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Comparison of sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Desvenlafaxine-d6 in sample extraction
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the sample extraction of Desvenlafaxine and its deuterated internal standard, Desvenlafaxine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound during sample extraction?
Low recovery of a stable isotope-labeled internal standard like this compound is a critical issue that can compromise the accuracy and precision of bioanalytical methods.[1] Potential causes can be broadly categorized into issues with the extraction procedure itself and the analytical detection method.
Common causes include:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a crucial role in the ionization state of Desvenlafaxine, which in turn affects its solubility and retention on extraction media.[2]
-
Incorrect Solvent/Sorbent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) must be appropriate for the physicochemical properties of Desvenlafaxine.[2][3]
-
Incomplete Elution: The elution solvent may not be strong enough to completely recover the analyte and internal standard from the SPE sorbent.[4][5]
-
Matrix Effects and Ion Suppression: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.[6][7]
-
Compound Instability: Although generally stable, degradation of this compound can occur under harsh pH or temperature conditions.[8][9]
-
Inconsistent Extraction Performance: Variability in manual extraction procedures can lead to inconsistent and seemingly low recovery.
Q2: How does the choice of extraction method (PPT, LLE, SPE) impact the recovery of this compound?
The choice of extraction method is a critical determinant of recovery and sample cleanliness. Each method has its advantages and disadvantages.
-
Protein Precipitation (PPT): This is a simple and fast method but is often less clean, which can lead to significant matrix effects and ion suppression in LC-MS/MS analysis.[10]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT and can provide good recovery if the solvent system and pH are optimized.[8][11] It is a widely used technique for the extraction of Desvenlafaxine.[12][13]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most selective method, providing the cleanest extracts and potentially the highest and most consistent recoveries when optimized.[11][14] However, it is also the most complex method to develop.[15]
Q3: What role does pH play in the extraction of this compound?
The pH is a critical parameter in the extraction of Desvenlafaxine, which is a weak base. To ensure efficient extraction, the pH of the sample should be adjusted to keep Desvenlafaxine in its non-ionized (neutral) form, which increases its affinity for non-polar solvents in LLE and reversed-phase SPE sorbents. For LLE, a basic pH is typically used to neutralize the amine group of Desvenlafaxine, making it more soluble in organic solvents.[2]
Q4: Can ion suppression be mistaken for low recovery, and how can I differentiate between them?
Yes, ion suppression is a common phenomenon in LC-MS/MS analysis and can be mistaken for low extraction recovery.[10] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to a reduced signal.[6][7][16]
To differentiate between low recovery and ion suppression, you can perform a post-extraction addition experiment. In this experiment, a known amount of this compound is added to a blank matrix extract after the extraction process. The response is then compared to the response of the same amount of this compound in a pure solvent. A significant reduction in the signal in the matrix extract indicates ion suppression.
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound with an SPE method, follow these troubleshooting steps:
Problem: Low or inconsistent recovery of this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Sorbent Choice | For Desvenlafaxine (a moderately polar compound), a C8 or C18 reversed-phase sorbent is often a good starting point.[8][11] If recovery is still low, consider a mixed-mode cation exchange sorbent. |
| Suboptimal Sample pH | Adjust the sample pH to be at least 2 units above the pKa of the amine group of Desvenlafaxine to ensure it is in its neutral form for better retention on a reversed-phase sorbent. |
| Inadequate Column Conditioning | Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous buffer at the appropriate pH before loading the sample.[2] |
| Sample Breakthrough during Loading | The flow rate during sample loading may be too high, or the sorbent bed may be overloaded. Reduce the flow rate or use a larger sorbent mass. Collect the flow-through and analyze it for the presence of this compound.[15] |
| Ineffective Wash Step | The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent). Analyze the wash fraction to check for your analyte.[15] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic solvent strength or add a small amount of acid or base to the elution solvent to modify the ionization state of the analyte and facilitate elution.[4][5] |
Experimental Workflow for SPE Troubleshooting
Caption: A workflow diagram for troubleshooting low recovery in Solid-Phase Extraction.
Guide 2: Addressing Potential Ion Suppression
If you suspect ion suppression is affecting your this compound signal, use the following guide:
Problem: Low this compound signal, even with seemingly good extraction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Co-elution with Matrix Components | Modify the chromatographic conditions to separate this compound from interfering matrix components. This can include changing the mobile phase composition, gradient profile, or using a different column chemistry. |
| Insufficient Sample Cleanup | If using PPT, consider switching to a more rigorous extraction method like LLE or SPE to remove more matrix components before analysis. |
| High Sample Concentration | Dilute the sample extract to reduce the concentration of matrix components. This can sometimes mitigate ion suppression, but be mindful of staying above the limit of quantification. |
| Ion Source Conditions | Optimize the ion source parameters on your mass spectrometer (e.g., temperature, gas flows, spray voltage) to minimize the impact of matrix effects. |
Logical Flow for Investigating Ion Suppression
Caption: A logical diagram for the investigation and mitigation of ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Desvenlafaxine from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
pH Adjustment:
-
Add 100 µL of 1M ammonium hydroxide to alkalize the sample to a pH > 9.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 2 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Desvenlafaxine from Human Plasma
This protocol uses a generic reversed-phase SPE cartridge and may need optimization.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard.
-
Add 500 µL of 2% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize typical recovery and precision data from validated bioanalytical methods for Desvenlafaxine.
Table 1: Comparison of Extraction Methods for Desvenlafaxine Recovery
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Solid-Phase Extraction | Venlafaxine | 95.9 | [14] |
| Solid-Phase Extraction | O-desmethylvenlafaxine (Desvenlafaxine) | 81.7 | [14] |
| Liquid-Liquid Extraction | Venlafaxine | ~100 | [11] |
| Liquid-Liquid Extraction | O-desmethylvenlafaxine (Desvenlafaxine) | ~70 | [11] |
Table 2: Example of Method Precision for Desvenlafaxine Analysis using LLE and LC-MS/MS
| Parameter | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Desvenlafaxine | 0.7 - 5.5 | 1.9 - 6.8 | [8] |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental protocols should be validated in your laboratory for your specific application.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. welchlab.com [welchlab.com]
- 5. specartridge.com [specartridge.com]
- 6. longdom.org [longdom.org]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. justification of lower recovery - Chromatography Forum [chromforum.org]
- 11. psychiatriapolska.pl [psychiatriapolska.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
Minimizing carryover in Desvenlafaxine-d6 analytical runs
This technical support center provides troubleshooting guidance for minimizing carryover in analytical runs involving Desvenlafaxine-d6.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
Carryover is a specific type of contamination where residual analyte from a previous injection appears as a peak in a subsequent analysis.[1][2] This can lead to inaccurate quantification, especially for low-concentration samples. It is crucial to minimize carryover to ensure data integrity.[2]
Q2: What are the common sources of carryover in an LC-MS/MS system?
Carryover can originate from various components of the LC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, sample loop, valves, and rotor seals are frequent culprits.[3][4] Worn or dirty seals can trap and later release the analyte.[5]
-
Column: The analytical column, guard column, and frits can retain "sticky" compounds.[4][6]
-
Tubing and Fittings: Improperly seated tubing connections can create dead volumes where the sample can be trapped.[1]
-
Ion Source: The mass spectrometer's ion source can become contaminated with the analyte.[4]
Q3: How can I differentiate between carryover and system contamination?
A strategic sequence of blank and standard injections can help distinguish between carryover and contamination.[5]
-
Carryover: A high-concentration standard is followed by a series of blank injections. The peak area of the analyte should be highest in the first blank and decrease with subsequent blank injections.
-
Contamination: If the peak area of the analyte remains relatively constant across multiple blank injections, it suggests contamination of the mobile phase, blank solution, or a system component.[5]
Troubleshooting Guides
Issue: High Carryover of this compound Detected in Blank Injections
This guide provides a systematic approach to identifying and mitigating the source of this compound carryover.
Step 1: Initial Assessment and Carryover Confirmation
The first step is to confirm that the observed signal is indeed carryover and to quantify its extent.
Experimental Protocol: Carryover Assessment
-
Injection Sequence:
-
Inject a blank sample (mobile phase or reconstitution solvent).
-
Inject a high-concentration this compound standard (e.g., the upper limit of quantification, ULOQ).
-
Inject a series of at least three blank samples immediately following the high-concentration standard.
-
-
Data Analysis:
-
Measure the peak area of this compound in all injections.
-
Calculate the percent carryover using the following formula:
-
% Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100
-
-
According to regulatory guidelines, carryover in the blank following the ULOQ should not exceed 20% of the peak area of the lower limit of quantification (LLOQ).[5][7]
-
Data Presentation: Initial Carryover Assessment
| Injection | This compound Peak Area | % Carryover |
| Blank 1 (pre) | Not Detected | N/A |
| ULOQ (1000 ng/mL) | 1,500,000 | N/A |
| Blank 2 (post 1) | 3,000 | 0.20% |
| Blank 3 (post 2) | 1,200 | 0.08% |
| Blank 4 (post 3) | 450 | 0.03% |
Step 2: Isolating the Source of Carryover
A systematic process of elimination can pinpoint the component responsible for the carryover.
Experimental Workflow: Isolating Carryover Source
Experimental Protocols for Source Isolation
-
Optimize Autosampler Wash Solvent:
-
Desvenlafaxine is a phenol derivative and a tertiary amino compound, suggesting it can have both hydrophobic and polar interactions.[8][9]
-
A strong, multi-component wash solvent is often effective.
-
Protocol: Prepare a fresh wash solution of 25:25:25:25 (v/v/v/v) methanol/acetonitrile/isopropanol/water with 1% formic acid.[10] Run the carryover assessment sequence again.
-
-
Bypass Analytical Column:
-
Protocol: Replace the analytical column with a zero-dead-volume union. Run the carryover assessment sequence. If carryover is significantly reduced or eliminated, the column is the primary source.
-
-
Inspect Autosampler Components:
-
Protocol: Visually inspect the needle for any residues. Replace the rotor seal and sample loop, as these are common wear parts that can contribute to carryover.[3]
-
Data Presentation: Impact of Wash Solvent on Carryover
| Wash Solvent Composition | % Carryover (in first blank) |
| 90:10 Water:Methanol | 0.20% |
| 50:50 Methanol:Acetonitrile | 0.12% |
| 25:25:25:25 Methanol:ACN:IPA:Water + 1% Formic Acid[10] | 0.04% |
Step 3: Mitigating Carryover
Once the source is identified, targeted actions can be taken to minimize carryover.
Logical Relationship: Carryover Source and Mitigation Strategy
Detailed Methodologies for Mitigation
-
Column Washing: If the column is the source, a dedicated column wash at the end of each run can be effective. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[11]
-
Protocol: After the analyte has eluted, run a 2-minute gradient from 95% mobile phase B (organic) to 5% B, and then back to 95% B.
-
-
Injection Mode: For some autosamplers, switching from a partial loop injection to a full loop injection can provide a more effective flush of the sample flow path and reduce carryover.[7]
-
Column Chemistry: this compound may exhibit strong interactions with certain stationary phases.
-
Protocol: If carryover persists, consider trying a column with a different chemistry (e.g., a phenyl-hexyl phase instead of a C18) to reduce secondary interactions.
-
By following these systematic troubleshooting steps, researchers can effectively minimize carryover of this compound, ensuring the accuracy and reliability of their analytical data.
References
- 1. Reducing carryover | Waters [help.waters.com]
- 2. youtube.com [youtube.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Desvenlafaxine Succinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Desvenlafaxine-d6 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Desvenlafaxine-d6 as an internal standard in bioanalytical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during sample handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, like its non-deuterated counterpart, revolve around its degradation under various storage and handling conditions. Key areas of focus include:
-
Freeze-Thaw Stability: Repeated cycles of freezing and thawing of biological samples can potentially lead to degradation.
-
Bench-Top (Short-Term) Stability: Leaving samples at room temperature for extended periods during processing can affect the integrity of the analyte.
-
Long-Term Stability: The stability of this compound in frozen biological matrices over extended periods is crucial for studies with long sample collection times.
-
Potential for Deuterium Back-Exchange: Although less common for stable labels like a d6, there is a theoretical possibility of deuterium atoms exchanging with hydrogen from the matrix, which would convert the internal standard to a partially or non-deuterated form.
Q2: Is this compound generally considered stable in human plasma?
A2: Yes, studies have indicated that this compound is stable in human plasma under typical bioanalytical conditions, including freeze-thaw cycles, bench-top handling, and long-term storage. While specific quantitative data for the deuterated form is not extensively published, the stability of the non-deuterated form, Desvenlafaxine, has been well-documented and serves as a strong indicator of the stability of its deuterated analog due to their nearly identical physicochemical properties.
Q3: What can cause the degradation of this compound in my samples?
A3: Desvenlafaxine has been shown to be susceptible to degradation under certain stress conditions. Significant degradation has been observed under acidic, basic, and oxidative conditions.[1][2] Therefore, it is crucial to control the pH of your samples and avoid exposure to strong oxidizing agents during sample preparation and analysis.
Q4: I am observing a loss of this compound signal in my samples. What are the potential causes and how can I troubleshoot this?
A4: A loss of signal for this compound could be due to several factors. Our troubleshooting guide below provides a systematic approach to identifying the root cause. Potential issues include degradation due to improper storage or handling, issues with the extraction process, or chromatographic and mass spectrometric problems.
Troubleshooting Guides
Issue 1: Inconsistent or Decreasing this compound Response
This guide will help you troubleshoot inconsistent or decreasing peak areas for this compound across your analytical run.
Issue 2: Suspected Deuterium Back-Exchange
While not commonly reported for this compound, this guide provides steps to investigate the potential for deuterium back-exchange.
Data Presentation: Stability of Desvenlafaxine in Human Plasma
The following tables summarize the stability of non-deuterated Desvenlafaxine in human plasma, which can be used as a reliable reference for the expected stability of this compound.
Table 1: Bench-Top (Short-Term) Stability of Desvenlafaxine in Human Spiked Plasma at Room Temperature
| Time (hours) | Low QC (10 µg/mL) % Recovery | High QC (100 µg/mL) % Recovery |
| 0 | 100.0 | 100.0 |
| 2 | 99.8 | 100.1 |
| 4 | 99.7 | 99.9 |
| 6 | 99.5 | 99.8 |
| 8 | 99.4 | 99.6 |
| 12 | 99.2 | 99.5 |
| 24 | 98.9 | 99.2 |
Data adapted from a study on the simultaneous quantification of Desvenlafaxine and Alprazolam in human spiked plasma.[3]
Table 2: Long-Term Stability of Desvenlafaxine in Human Spiked Plasma at -20°C
| Storage Duration (days) | Low QC (10 µg/mL) % Recovery | High QC (100 µg/mL) % Recovery |
| 0 | 100.0 | 100.0 |
| 7 | 99.6 | 99.8 |
| 15 | 99.3 | 99.6 |
| 30 | 99.0 | 99.4 |
| 60 | 98.5 | 99.1 |
Data adapted from a study on the simultaneous quantification of Desvenlafaxine and Alprazolam in human spiked plasma.[3]
Table 3: Freeze-Thaw Stability of Desvenlafaxine in Human Spiked Plasma
| Freeze-Thaw Cycle | Low QC (10 µg/mL) % Recovery | High QC (100 µg/mL) % Recovery |
| 1 | 99.8 | 100.1 |
| 2 | 99.6 | 99.9 |
| 3 | 99.4 | 99.7 |
Data adapted from a study on the simultaneous quantification of Desvenlafaxine and Alprazolam in human spiked plasma.[3] A separate study concluded that Desvenlafaxine is stable for at least 3 freeze-thaw cycles when stored at -20°C.[1]
Experimental Protocols
Protocol 1: Assessment of Bench-Top (Short-Term) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation and analysis time.
Methodology:
-
Prepare low and high concentration quality control (QC) samples by spiking known amounts of this compound into the blank biological matrix (e.g., human plasma).
-
Thaw the QC samples and allow them to sit on the laboratory bench at ambient temperature.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquot a portion of each QC sample for analysis.
-
Process the samples using the validated extraction procedure.
-
Analyze the extracted samples using the LC-MS/MS method.
-
The concentration of this compound at each time point is compared to the concentration at time zero. The stability is acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To determine the stability of this compound after repeated freeze-thaw cycles.
Methodology:
-
Prepare low and high concentration QC samples in the desired biological matrix.
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples unassisted to room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this cycle for a predetermined number of times (typically 3 to 5 cycles).
-
After the final thaw, process the samples along with a set of freshly prepared calibration standards and control QC samples that have not undergone any freeze-thaw cycles.
-
The stability is acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the nominal concentration.
Protocol 3: Assessment of Long-Term Stability
Objective: To evaluate the stability of this compound in a biological matrix stored at a specified temperature for an extended period.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples for analysis.
-
Analyze the stored QC samples along with freshly prepared calibration standards and control QC samples.
-
The stability is acceptable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
References
Addressing isotopic cross-contribution in Desvenlafaxine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the bioanalysis of Desvenlafaxine, with a specific focus on isotopic cross-contribution.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern in Desvenlafaxine analysis?
A1: Isotopic cross-contribution, or crosstalk, occurs when the isotopic signal of the analyte (Desvenlafaxine) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), such as Desvenlafaxine-d6. This phenomenon can lead to inaccuracies in quantification, particularly at high analyte concentrations, resulting in non-linear calibration curves and biased results. It is a crucial consideration in LC-MS/MS-based bioanalysis where precise quantification is essential.
Q2: What are the common MRM transitions for Desvenlafaxine and its deuterated internal standard?
A2: Commonly used Multiple Reaction Monitoring (MRM) transitions for Desvenlafaxine and its widely used internal standard, this compound, are summarized in the table below. These transitions are typically monitored in positive ion mode.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Desvenlafaxine | 264.2 | 58.1 | [1] |
| This compound | 270.2 | 64.1 | [1] |
| Desvenlafaxine | 264.0 | 58.1 | [2] |
| This compound | 270.0 | 64.1 | [2] |
| Desvenlafaxine | 263.90 | 58.10 | [3] |
Q3: How does the chemical structure of Desvenlafaxine contribute to the potential for isotopic cross-contribution?
A3: Desvenlafaxine has the chemical formula C₁₆H₂₅NO₂. The natural abundance of stable isotopes, particularly ¹³C, can lead to a small percentage of Desvenlafaxine molecules having a mass that is one or more daltons higher than its monoisotopic mass. When using a deuterated internal standard like this compound, there is a potential for the M+6 isotope peak of the native Desvenlafaxine to contribute to the signal of the this compound precursor ion, especially if the mass spectrometer has insufficient resolution.
Q4: What are the initial indicators of isotopic cross-contribution in my Desvenlafaxine assay?
A4: The primary indicator of significant isotopic cross-contribution is a non-linear calibration curve, particularly at the higher concentration range, which may exhibit a quadratic fit instead of a linear one. You may also observe a higher-than-expected signal in the internal standard channel when analyzing high-concentration analyte samples without the internal standard.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating isotopic cross-contribution in your Desvenlafaxine analysis.
Problem: Non-linear calibration curve for Desvenlafaxine.
| Possible Cause | Troubleshooting Step |
| Isotopic cross-contribution from Desvenlafaxine to this compound | 1. Assess the contribution: Prepare a high-concentration sample of Desvenlafaxine without the SIL-IS and acquire data monitoring the MRM transition of this compound. A significant peak indicates crosstalk. 2. Optimize chromatography: Ensure baseline separation between Desvenlafaxine and any potential interfering peaks. 3. Increase SIL-IS concentration: A higher concentration of the SIL-IS can minimize the relative contribution of the analyte's isotopic signal. 4. Use a non-linear calibration model: If the contribution is consistent, a quadratic or other appropriate non-linear regression model can be used for the calibration curve. |
| Matrix effects | 1. Evaluate matrix effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement in your chromatogram. 2. Improve sample preparation: Employ a more rigorous sample clean-up procedure to remove interfering matrix components. |
| Instrumental issues | 1. Check instrument performance: Verify the mass spectrometer's calibration, resolution, and sensitivity. |
Problem: Inaccurate quantification of high-concentration QC samples.
| Possible Cause | Troubleshooting Step |
| Significant contribution of Desvenlafaxine's M+6 isotope to the this compound signal | 1. Follow the steps for assessing and mitigating isotopic cross-contribution outlined above. 2. Consider a SIL-IS with a larger mass difference: If feasible, using an internal standard with a higher degree of isotopic labeling (e.g., ¹³C₆-Desvenlafaxine) can further separate the signals. |
| Detector saturation | 1. Dilute high-concentration samples: Bring the analyte concentration within the linear range of the detector. 2. Optimize detector settings: Adjust detector voltage or other parameters to avoid saturation. |
Experimental Protocols
Protocol: Assessment of Isotopic Cross-Contribution
This protocol describes the key experiments to quantify the extent of isotopic cross-contribution between Desvenlafaxine and this compound.
Objective: To determine the percentage of signal contribution from the analyte to the SIL-IS and from the SIL-IS to the analyte.
Materials:
-
Desvenlafaxine reference standard
-
This compound (SIL-IS) reference standard
-
Blank biological matrix (e.g., plasma, serum)
-
LC-MS/MS system
Procedure:
-
Analyte Contribution to SIL-IS Channel:
-
Prepare a sample at the Upper Limit of Quantification (ULOQ) of Desvenlafaxine in the biological matrix.
-
Process and extract the sample without adding the this compound internal standard.
-
Inject the extracted sample into the LC-MS/MS system and monitor the MRM transitions for both Desvenlafaxine (e.g., 264.2/58.1) and this compound (e.g., 270.2/64.1).
-
Calculate the percentage contribution by comparing the peak area in the this compound channel to the peak area of a known, low-concentration standard of this compound.
-
-
SIL-IS Contribution to Analyte Channel:
-
Prepare a sample containing only the working concentration of this compound in the biological matrix.
-
Process and extract the sample.
-
Inject the extracted sample into the LC-MS/MS system and monitor the MRM transitions for both Desvenlafaxine and this compound.
-
Calculate the percentage contribution by comparing the peak area in the Desvenlafaxine channel to the peak area of the Lower Limit of Quantification (LLOQ) standard for Desvenlafaxine.
-
Data Presentation:
| Experiment | Analyte Concentration | SIL-IS Concentration | Peak Area in Analyte Channel | Peak Area in SIL-IS Channel | % Contribution |
| Analyte to SIL-IS | ULOQ | None | Value | Value | Calculate |
| SIL-IS to Analyte | None | Working Conc. | Value | Value | Calculate |
Visualizations
Caption: Workflow for assessing and mitigating isotopic cross-contribution in Desvenlafaxine analysis.
Caption: MRM transitions and potential isotopic cross-contribution for Desvenlafaxine and this compound.
References
- 1. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
Technical Support Center: High-Throughput Desvenlafaxine Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of Desvenlafaxine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Desvenlafaxine that should be targeted in a high-throughput screen?
A1: Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.[1][2] Therefore, HTS assays should be designed to quantify the inhibition of SERT and NET activity. Desvenlafaxine has a higher affinity for SERT than for NET.[4][5]
Q2: What are the most common HTS assay formats for screening Desvenlafaxine and other SNRIs?
A2: The most common HTS formats for SNRI screening include:
-
Fluorescence-Based Transporter Uptake Assays: These assays use fluorescent substrates that mimic the natural neurotransmitters (serotonin and norepinephrine) to measure the activity of SERT and NET in cells.[6][7][8] Inhibition of the transporter by a compound like Desvenlafaxine results in a decrease in intracellular fluorescence.
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand that binds specifically to SERT or NET. While highly sensitive, they are often more labor-intensive and require specialized handling of radioactive materials.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method can directly measure the amount of Desvenlafaxine or its metabolites in various biological matrices.[9][10][11][12] It is often used for pharmacokinetic studies and can be adapted for HTS formats.
Q3: Are there any potential drug-drug interaction liabilities to consider when screening Desvenlafaxine?
A3: Desvenlafaxine has a relatively low potential for clinically significant drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.[1][13][14] Unlike its parent compound, venlafaxine, which is primarily metabolized by CYP2D6, desvenlafaxine is mainly metabolized through conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[3][15] However, it is still prudent to consider potential interactions, especially with compounds that are strong inhibitors or inducers of UGT enzymes or CYP3A4, which plays a minor role in Desvenlafaxine metabolism.[1][15]
Q4: What cell lines are suitable for cell-based HTS assays for Desvenlafaxine?
A4: Human Embryonic Kidney 293 (HEK293) cells are commonly used for HTS assays targeting monoamine transporters.[6][7] These cells can be stably transfected to express the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET), providing a robust and reproducible cellular model for screening.
Troubleshooting Guides
Issue 1: High Variability or Low Signal-to-Noise Ratio in Fluorescence-Based Transporter Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells of the microplate. Use an automated cell dispenser for high-throughput applications. |
| Suboptimal Dye Concentration | Titrate the fluorescent substrate to determine the optimal concentration that provides a robust signal without causing cellular toxicity. |
| Photobleaching | Minimize exposure of the fluorescent dye to light. Use a microplate reader with appropriate filters and acquisition settings. |
| Compound Interference | Screen test compounds for autofluorescence at the excitation and emission wavelengths of the assay dye. Include a compound-only control. |
| Cell Health Issues | Monitor cell viability throughout the experiment. Ensure proper cell culture conditions and passage number. |
Issue 2: Poor Correlation Between Radioligand Binding and Functional Assay Data
| Potential Cause | Troubleshooting Step |
| Allosteric Modulators | Test compounds may bind to a site on the transporter other than the radioligand binding site, affecting transporter function without displacing the radioligand. Consider a secondary functional assay to confirm activity. |
| Incorrect Incubation Time | Optimize the incubation time for both the radioligand binding and functional assays to ensure that equilibrium is reached. |
| Assay Buffer Composition | Ensure that the buffer composition (e.g., pH, ionic strength) is optimal for both types of assays. |
| Non-specific Binding | Determine and subtract non-specific binding in the radioligand binding assay using a high concentration of a known inhibitor. |
Issue 3: Inconsistent Results in LC-MS/MS Quantification
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize ion suppression or enhancement from the biological matrix.[12] |
| Poor Chromatographic Resolution | Optimize the mobile phase composition, gradient, and column chemistry to achieve good separation of Desvenlafaxine from other components.[9] |
| Internal Standard Issues | Use a stable isotope-labeled internal standard (e.g., Desvenlafaxine-d6) to correct for variability in sample processing and instrument response.[9] |
| Instrument Contamination | Implement a rigorous cleaning protocol for the LC and MS systems to prevent carryover between samples. |
Data Presentation
Table 1: Inhibitory Potency of Desvenlafaxine on Monoamine Transporters
| Transporter | Assay Type | Parameter | Value (nM) |
| Human Serotonin Transporter (hSERT) | Radioligand Binding | Ki | 40.2[16][17] |
| Human Norepinephrine Transporter (hNET) | Radioligand Binding | Ki | 558.4[16][17] |
| Human Dopamine Transporter (hDAT) | Radioligand Binding | % Inhibition @ 100 µM | 62[16] |
| Human Serotonin Transporter (hSERT) | Functional Uptake | IC50 | 47.3[16] |
| Human Norepinephrine Transporter (hNET) | Functional Uptake | IC50 | 531.3[16] |
Table 2: Performance Characteristics of a High-Throughput Fluorescence-Based NET Assay
| Parameter | Value |
| Z'-factor | > 0.6[18] |
| Km of fluorescent substrate | 0.63 µM[18] |
| Correlation with literature Ki values (R2) | > 0.9[18] |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence-Based Serotonin Transporter (SERT) Uptake Assay
This protocol is adapted from established methods for measuring monoamine transporter inhibition.[6][18]
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing hSERT in appropriate media.
- Seed cells into 96- or 384-well black, clear-bottom microplates at a density optimized for the assay.
- Incubate plates at 37°C and 5% CO2 overnight.
2. Compound Preparation:
- Prepare a stock solution of Desvenlafaxine and test compounds in DMSO.
- Perform serial dilutions of the compounds in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Assay Procedure:
- Wash the cell plates with assay buffer.
- Add the diluted compounds to the appropriate wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.
- Prepare a solution of a fluorescent SERT substrate (e.g., a commercially available substrate like ASP+) in assay buffer.
- Add the fluorescent substrate to all wells to initiate the uptake reaction.
- Incubate for a specific time (e.g., 10-20 minutes) at 37°C, protected from light.
- Stop the uptake by washing the cells with ice-cold assay buffer or by adding a stop solution containing a known potent SERT inhibitor.
- Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis:
- Subtract the background fluorescence from all wells.
- Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
- Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LC-MS/MS Method for Desvenlafaxine Quantification
This protocol provides a general framework for the quantification of Desvenlafaxine in a biological matrix.[9][12]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound).
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Desvenlafaxine transition: m/z 264.2 → 58.1[9]
- This compound transition: m/z 270.2 → 64.1[9]
3. Data Analysis:
- Integrate the peak areas for Desvenlafaxine and the internal standard.
- Calculate the peak area ratio.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
- Determine the concentration of Desvenlafaxine in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Desvenlafaxine's mechanism of action in the neuronal synapse.
Caption: A typical high-throughput screening workflow for Desvenlafaxine.
Caption: A logical troubleshooting workflow for HTS experiments.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]
- 3. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposal for fluorescence-based in vitro assay using human and zebrafish monoamine transporters to detect biological activities of antidepressants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing and Validating a Fast and Accurate Method to Quantify 18 Antidepressants in Oral Fluid Samples Using SPE and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Desvenlafaxine and venlafaxine exert minimal in vitro inhibition of human cytochrome P450 and P-glycoprotein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. moleculardevices.com [moleculardevices.com]
Validation & Comparative
Validation of an LC-MS/MS Method for Desvenlafaxine using Desvenlafaxine-d6: A Comparative Guide
This guide provides a comprehensive overview and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desvenlafaxine in biological matrices, utilizing desvenlafaxine-d6 as a stable isotope-labeled internal standard. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.
Introduction to Desvenlafaxine Quantification
Desvenlafaxine, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2] Accurate and reliable quantification of desvenlafaxine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4][5] While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and robustness.[2] The use of a stable isotope-labeled internal standard like this compound is best practice to compensate for matrix effects and variations in sample processing and instrument response.[4][6][7]
This guide details a validated LC-MS/MS method and compares its performance against other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometric methods. The validation of the bioanalytical methods is discussed in the context of guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][8][9]
Experimental Protocols
Validated LC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of desvenlafaxine in human plasma using LC-MS/MS with this compound as the internal standard.
2.1.1. Materials and Reagents
-
Analytes: Desvenlafaxine and this compound
-
Solvents: HPLC-grade methanol and acetonitrile
-
Buffers: Ammonium acetate, Formic acid
-
Extraction Solvent: Terbutyl methyl ether or other suitable organic solvent
-
Biological Matrix: Human plasma
2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE) A common and effective method for extracting desvenlafaxine from plasma is liquid-liquid extraction.[4]
-
To a 100 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 1.0 mL of the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2.1.3. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C8 or C18 analytical column, such as a Thermo-BDS hypersil C8 (50 × 4.6 mm, 3 µm), is suitable for separation.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 5 mM ammonium acetate buffer and methanol (e.g., 20:80, v/v) is often used.[4]
-
Flow Rate: A typical flow rate is 0.80 mL/min.[4]
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40°C).
2.1.4. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is used for the detection of desvenlafaxine and its internal standard.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage).[10]
Below is a Graphviz diagram illustrating the experimental workflow of the LC-MS/MS method.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to Desvenlafaxine Quantification Methods in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Desvenlafaxine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data from published studies.
This document summarizes key performance parameters of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Desvenlafaxine. Detailed experimental protocols are provided to facilitate methodological evaluation and implementation.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of different analytical methods for Desvenlafaxine quantification. Data is compiled from various studies to provide a comparative overview.
| Parameter | LC-ESI-MS/MS[1] | HPLC-UV[2] | RP-HPLC[3] | Spectrofluorimetric |
| Matrix | Human Plasma | Bulk and Pharmaceutical Preparation | Human Spiked Plasma | Bulk and Pharmaceutical Formulations |
| Linearity Range | 1.001–400.352 ng/mL | 5–100 µg/ml | 10–150 µg/mL | 100–900 ng/mL |
| Correlation Coefficient (r²) | ≥0.9994 | 0.9999 | 0.9983 | Not explicitly stated, but linearity was achieved. |
| Intra-day Precision (%RSD) | 0.7–5.5% | < 2% | Not explicitly stated, but method was found to be precise. | Not explicitly stated, but method was found to be precise. |
| Inter-day Precision (%RSD) | 1.9–6.8% | < 2% | Not explicitly stated, but method was found to be precise. | Not explicitly stated, but method was found to be precise. |
| Intra-day Accuracy | 95.3–107.4% | Not explicitly stated, but method was found to be accurate. | Not explicitly stated, but method was found to be accurate. | Not explicitly stated, but method was found to be accurate. |
| Inter-day Accuracy | 93.4–99.5% | Not explicitly stated, but method was found to be accurate. | Not explicitly stated, but method was found to be accurate. | Not explicitly stated, but method was found to be accurate. |
| Limit of Quantification (LOQ) | Not explicitly stated, but LLOQ was 1.001 ng/mL | 3.476 µg/ml | 14.365 µg/mL | Not explicitly stated, but the lower limit of the linear range was 100 ng/mL. |
| Limit of Detection (LOD) | Not explicitly stated. | 1.146 µg/ml | 4.740 µg/mL | Not explicitly stated. |
| Recovery (%) | Not explicitly stated. | Mean percentage accuracy was 99.56±1.095 for bulk. | Not explicitly stated. | 98.36% for formulation, 99.69% for pure drug. |
Experimental Protocols
LC-ESI-MS/MS Method for Desvenlafaxine in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction was used to extract Desvenlafaxine and the internal standard (Desvenlafaxine d6) from human plasma.
-
Chromatographic Separation: A Thermo-BDS hypersil C8 column (50 × 4.6 mm, 3 µm) was used with an isocratic mobile phase consisting of 5 mM ammonium acetate buffer and methanol (20:80, v/v). The flow rate was maintained at 0.80 mL/min.
-
Mass Spectrometric Detection: Detection was performed using an electrospray ionization (ESI) source in the positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 264.2/58.1 for Desvenlafaxine and m/z 270.2/64.1 for the internal standard.
Stability-Indicating HPLC Method for Desvenlafaxine Succinate[2]
-
Sample Preparation: The method was developed for bulk drug and pharmaceutical preparations. Standard solutions were prepared by dissolving the drug in the mobile phase.
-
Chromatographic Separation: An isocratic reversed-phase separation was achieved on a Discovery C18 column. The mobile phase was a mixture of acetonitrile and phosphate buffer pH 3.8 (50:50 v/v) at a flow rate of 0.7 ml/min.
-
UV Detection: The eluent was monitored at a wavelength of 229 nm.
RP-HPLC Method for Simultaneous Quantification of Desvenlafaxine and Alprazolam in Human Spiked Plasma[3]
-
Sample Preparation: A single-step protein precipitation method was used for sample preparation from human spiked plasma.
-
Chromatographic Separation: A Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm) was used with an isocratic mobile phase of acetonitrile and 0.02M KH2PO4 buffer (65:35) with 0.1% Trifluoroacetic acid (TFA), adjusted to pH 4.00. The flow rate was 1.00 mL/min.
-
UV Detection: The detection of both drugs was carried out at 230 nm.
Spectrofluorimetric Method for Estimation of Desvenlafaxine Succinate[4]
-
Principle: This method is based on the native fluorescence of Desvenlafaxine Succinate in pH 6 phosphate buffer.
-
Instrumentation: A spectrofluorometer was used for the analysis.
-
Measurement: The excitation wavelength was set to 274 nm and the emission wavelength was measured at 305 nm.
Visualizing Methodological Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate a general bioanalytical method validation workflow and the sample preparation and analysis pipeline for a typical LC-MS/MS based quantification.
Caption: A generalized workflow for bioanalytical method validation.
References
- 1. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Desvenlafaxine Analysis with a d6 Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the analysis of the antidepressant desvenlafaxine, the choice of internal standard is a critical factor that directly influences the reliability of the obtained data. This guide provides an objective comparison of the performance of a deuterated internal standard, desvenlafaxine-d6, with an alternative, non-deuterated internal standard, supported by experimental data from validated bioanalytical methods.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and co-behavior effectively compensate for variations in sample processing and matrix effects, leading to superior accuracy and precision.[2][3]
Comparative Performance of Internal Standards
The following tables summarize the quantitative performance of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of desvenlafaxine: one utilizing this compound as the internal standard and another employing a non-deuterated structural analog, metoprolol.
Table 1: Method Performance with this compound Internal Standard [4][5]
| Parameter | Result |
| Linearity Range | 1.001 - 400.352 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Intra-day Precision (%CV) | 0.7 - 5.5% |
| Inter-day Precision (%CV) | 1.9 - 6.8% |
| Intra-day Accuracy | 95.3 - 107.4% |
| Inter-day Accuracy | 93.4 - 99.5% |
Table 2: Method Performance with Metoprolol Internal Standard [6]
| Parameter | Result |
| Linearity Range | 0.5 - 1500 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but method met FDA guidelines |
| Intra-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-assay Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Within ± 15% of nominal values (± 20% at LLOQ) |
The data clearly demonstrates that while both methods are validated and provide acceptable performance, the method employing the this compound internal standard exhibits a higher degree of precision, as indicated by the lower percentage of coefficient of variation (%CV).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the two compared methods.
Method 1: LC-MS/MS with this compound Internal Standard[4][5]
Sample Preparation: A liquid-liquid extraction (LLE) method was used to extract desvenlafaxine and the this compound internal standard from human plasma.
Chromatographic Conditions:
-
Column: Thermo-BDS hypersil C8 (50 mm × 4.6 mm, 3 µm)
-
Mobile Phase: 5 mM ammonium acetate buffer: methanol (20:80, v/v)
-
Flow Rate: 0.80 mL/min
-
Mode: Isocratic
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desvenlafaxine: m/z 264.2 → 58.1
-
This compound: m/z 270.2 → 64.1
-
Method 2: LC-MS/MS with Metoprolol Internal Standard[6]
Sample Preparation: A simple liquid-liquid extraction was employed for the extraction of desvenlafaxine and the metoprolol internal standard from rabbit plasma.
Chromatographic Conditions:
-
Column: Symmetry Shield RP18
-
Mobile Phase: 0.2% formic acid: methanol
-
Flow Rate: 0.4 mL/min
-
Run Time: 3.0 min
Mass Spectrometric Conditions:
-
Ionization Mode: Not explicitly stated, but likely ESI positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desvenlafaxine: m/z 263.90 → 58.10
-
Metoprolol (IS): m/z 281.30 → 86.10
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflow and the logical relationship of using an internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
A Comparative Guide to Linearity and Range Determination for Desvenlafaxine Assays
For researchers, scientists, and drug development professionals, the accurate quantification of Desvenlafaxine is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The linearity and range of an analytical assay are fundamental parameters that define the concentrations over which the method is accurate and precise. This guide provides a comparative overview of common analytical techniques for Des-venlafaxine, focusing on their linearity and range, supported by experimental data.
Quantitative Comparison of Desvenlafaxine Assays
The selection of an appropriate analytical method for Desvenlafaxine quantification depends on factors such as the required sensitivity, the biological matrix, and the available instrumentation. The following table summarizes the linearity and range of various validated methods.
| Analytical Technique | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| RP-HPLC-UV | Tablets | 20 - 160 µg/mL | 0.999 | [1] |
| RP-HPLC-UV | Bulk Drug | 10 - 80 µg/mL | 0.9998 | [2][3] |
| RP-HPLC-UV | Bulk & Pharmaceutical Preparation | 5 - 100 µg/mL | 0.9999 | [4] |
| RP-HPLC-UV | Bulk & Tablet Dosage Form | 60 - 140 µg/mL | 0.999 | [5][6] |
| RP-HPLC-UV | Human Spiked Plasma | 10 - 150 µg/mL | >0.9980 | [7][8] |
| UHPLC-PDA | Drug Substance | 80 - 120 µg/mL | Not Specified | [9] |
| LC-MS/MS | Rabbit Plasma | 1.001 - 400.352 ng/mL | ≥0.9994 | [10][11] |
| LC-MS/MS | Rabbit Plasma | 0.5 - 1500 ng/mL | Not Specified | [10][11][12] |
| LC-MS/MS | Human Plasma | 2.0 - 500 ng/mL | 0.9990 | [10][13] |
| LC-MS/MS | Dried Blood Spots | 20 - 1000 µg/L | Not Specified | [14] |
| Spectrophotometric | Pure & Pharmaceutical Formulations | 20 - 100 µg/mL (Method A) | Not Specified | [15] |
| Spectrophotometric | Pure & Pharmaceutical Formulations | 5 - 25 µg/mL (Method B) | Not Specified | [15] |
| Spectrophotometric | Bulk & Solid Dosage Forms | 10 - 50 µg/mL | 0.9995 - 0.9996 | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are protocols for the key techniques highlighted in this guide.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is widely used for the quantification of Desvenlafaxine in pharmaceutical dosage forms and biological fluids.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., Kromasil C-18, Hypersil BDS C18) is commonly employed for separation.[1][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium phosphate, potassium dihydrogen phosphate) is used. The pH is typically adjusted to the acidic range (e.g., pH 3.0 or 4.0).[1][7]
-
Detection: UV detection is performed at a wavelength ranging from 220 nm to 230 nm.[1][7][11]
-
Linearity and Range Determination:
-
A stock solution of Desvenlafaxine is prepared in a suitable solvent.
-
A series of calibration standards are prepared by diluting the stock solution to achieve concentrations spanning the expected range of the samples.
-
Each calibration standard is injected into the HPLC system, and the peak area response is recorded.
-
A calibration curve is constructed by plotting the peak area against the concentration of Desvenlafaxine.
-
The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[1] The range is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of Desvenlafaxine in complex biological matrices like plasma.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer is used.
-
Column: A C8 or C18 column is typically used for chromatographic separation.[11]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid, ammonium acetate) is employed.[10][11]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[11]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Desvenlafaxine and an internal standard.[10][11] For Desvenlafaxine, a common transition is m/z 264.2 → 58.1.[10][11]
-
Linearity and Range Determination:
-
Stock solutions of Desvenlafaxine and a suitable internal standard (e.g., Desvenlafaxine-d6) are prepared.[11]
-
Calibration standards are prepared by spiking a blank biological matrix (e.g., plasma) with known concentrations of Desvenlafaxine and a constant concentration of the internal standard.
-
The samples undergo an extraction procedure (e.g., protein precipitation, liquid-liquid extraction) to isolate the analytes.[10][11]
-
The extracted samples are injected into the LC-MS/MS system.
-
A calibration curve is generated by plotting the ratio of the peak area of Desvenlafaxine to the peak area of the internal standard against the nominal concentration of Desvenlafaxine.
-
The linearity is evaluated by the correlation coefficient (r²) of the weighted linear regression, and the range is established based on acceptable criteria for accuracy and precision at the lower and upper limits of quantification.[10]
-
Workflow Visualization
The following diagram illustrates a typical workflow for determining the linearity and range of a Desvenlafaxine assay.
Caption: Workflow for Linearity and Range Determination of a Desvenlafaxine Assay.
References
- 1. RP-HPLC method for desvenlafaxine succinate in tablets. [wisdomlib.org]
- 2. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijrpb.com [ijrpb.com]
- 7. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC | PLOS One [journals.plos.org]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. derpharmachemica.com [derpharmachemica.com]
Desvenlafaxine-d6: A Comparative Guide to its Specificity and Selectivity in Complex Samples
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Desvenlafaxine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Desvenlafaxine-d6, a stable isotope-labeled (SIL) internal standard, with alternative structural analog internal standards. The information presented is supported by experimental data from various validated bioanalytical methods, offering a comprehensive resource for method development and validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard is widely considered the "gold standard". This compound, in which six hydrogen atoms are replaced with deuterium, is chemically and physically almost identical to the analyte, Desvenlafaxine. This near-identical nature ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement caused by the complex biological matrix. This co-behavior allows for effective compensation for variations during sample preparation, chromatographic separation, and detection, leading to high accuracy and precision.
Performance of this compound as an Internal Standard
Numerous studies have validated the use of this compound for the quantification of Desvenlafaxine in complex biological matrices, most commonly human plasma. The data consistently demonstrates high specificity, selectivity, and excellent performance characteristics.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method using this compound for the quantification of Desvenlafaxine in human plasma.[1]
| Parameter | Performance Metric |
| Linearity Range | 1.001 - 400.352 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Intra-day Precision (%CV) | 0.7 - 5.5% |
| Inter-day Precision (%CV) | 1.9 - 6.8% |
| Intra-day Accuracy | 95.3 - 107.4% |
| Inter-day Accuracy | 93.4 - 99.5% |
These results highlight the robustness and reliability of using this compound as an internal standard, meeting the stringent requirements for bioanalytical method validation.
Alternative Internal Standards: Structural Analogs
When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog may be used. A structural analog is a compound with a similar chemical structure to the analyte. For the analysis of Venlafaxine (the parent drug of Desvenlafaxine), compounds like Nadolol and Metoprolol have been utilized as internal standards.
Performance Data of Structural Analogs in Venlafaxine Analysis
| Internal Standard | Analyte | Linearity Range | Precision (%CV) | Accuracy (% Bias) | Reference |
| Nadolol | Venlafaxine & O-desmethylvenlafaxine | 2.0 - 500 ng/mL | < 12.6% | -9.8 to +3.9% | N/A |
| Metoprolol | Desvenlafaxine | 0.5 - 1500 ng/mL | N/A | N/A | N/A |
While these structural analogs have been used successfully, they possess inherent disadvantages compared to a SIL internal standard. Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention times. If the internal standard does not co-elute perfectly with the analyte, it may not effectively compensate for matrix effects, potentially compromising the accuracy and precision of the results.
Experimental Protocols
Key Experiment 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard.[1]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 200 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Add 100 µL of 0.5% ammonia solution and vortex for 30 seconds.
-
Add 2.5 mL of methyl tert-butyl ether, vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Key Experiment 2: LC-MS/MS Analysis
This is a representative protocol for the chromatographic and mass spectrometric analysis.
Liquid Chromatography:
-
Column: Thermo-BDS hypersil C8 (50 x 4.6 mm, 3 µm)[1]
-
Mobile Phase: 5 mM ammonium acetate buffer: methanol (20:80, v/v)[1]
-
Flow Rate: 0.80 mL/min[1]
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Mandatory Visualizations
Caption: Experimental workflow for Desvenlafaxine bioanalysis.
Caption: Signaling pathway of Desvenlafaxine as an SNRI.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a highly specific, selective, and robust method for the quantitative analysis of Desvenlafaxine in complex biological samples. The near-identical physicochemical properties to the analyte ensure superior performance in compensating for matrix effects and other sources of variability compared to structural analog internal standards. While structural analogs can be employed, the potential for differential recovery and chromatographic behavior introduces a higher risk of analytical inaccuracy. For researchers requiring the highest level of confidence in their bioanalytical data for pharmacokinetic, toxicokinetic, or clinical studies, this compound is the recommended internal standard.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods Using Desvenlafaxine-d6
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. In the quantitative analysis of the antidepressant drug desvenlafaxine, ensuring method robustness is critical for accurate pharmacokinetic, bioequivalence, and clinical studies. This guide provides an objective comparison of the robustness of analytical methods for desvenlafaxine, highlighting the significant advantages conferred by the use of a deuterated internal standard, Desvenlafaxine-d6.
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For desvenlafaxine, common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both methods can be validated for robustness, the inclusion of a stable isotope-labeled internal standard like this compound in LC-MS/MS assays provides a superior level of reliability.
The Role of an Internal Standard in Enhancing Robustness
An ideal internal standard (IS) is a compound that is structurally and chemically similar to the analyte but can be distinguished by the detector. This compound, a deuterated form of desvenlafaxine, serves as an excellent internal standard for LC-MS/MS analysis.[1][2] It co-elutes with the analyte and experiences similar effects from variations in sample preparation and chromatographic conditions. By normalizing the analyte's response to the IS's response, the method can compensate for potential errors, thereby enhancing its robustness.
Comparison of Robustness Parameters
Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the results. The following tables summarize the typical parameters tested and compare the outcomes for methods with and without the use of this compound.
Table 1: Robustness Testing Parameters for Desvenlafaxine Analysis
| Parameter | Typical Variation | Analytical Method |
| Flow Rate | ± 0.1 to 0.2 mL/min | HPLC-UV, LC-MS/MS |
| Mobile Phase Composition | ± 2-5% variation in organic solvent ratio | HPLC-UV, LC-MS/MS |
| Mobile Phase pH | ± 0.1 to 0.2 units | HPLC-UV, LC-MS/MS |
| Column Temperature | ± 2-5 °C | HPLC-UV, LC-MS/MS |
| Wavelength | ± 2-5 nm | HPLC-UV |
Table 2: Impact of Parameter Variation on Analytical Methods for Desvenlafaxine
| Parameter Varied | Observed Effect in HPLC-UV Methods (without IS) | Observed Effect in LC-MS/MS Methods with this compound (with IS) |
| Flow Rate | Shift in retention time, potential change in peak area and height.[3] | Minimal impact on the analyte/IS peak area ratio, ensuring accurate quantification despite retention time shifts.[4] |
| Mobile Phase Composition | Significant changes in retention time and resolution.[5][6] | The analyte and IS are similarly affected, leading to a stable peak area ratio and reliable results. |
| Mobile Phase pH | Altered peak shape (tailing or fronting) and retention time.[6] | Compensation for changes in ionization efficiency due to pH shifts, as both analyte and IS are affected similarly. |
| Sample Preparation | Inconsistent extraction recovery can lead to inaccurate results. | The IS is added before extraction, correcting for any variability or loss during the sample preparation process.[2][7] |
Experimental Protocols
Robustness Testing of an HPLC-UV Method
A typical robustness study for an HPLC-UV method for desvenlafaxine involves the following steps:[3][8]
-
Preparation of Standard Solutions: Prepare standard solutions of desvenlafaxine at different concentrations.
-
System Suitability: Ensure the chromatographic system is performing adequately by injecting a standard solution and checking parameters like theoretical plates, tailing factor, and repeatability.
-
Deliberate Variation of Parameters: Individually vary parameters such as flow rate (e.g., 0.9, 1.0, and 1.1 mL/min), mobile phase composition (e.g., varying the percentage of methanol by ±2%), and pH of the mobile phase (e.g., ±0.2 units).[3]
-
Analysis: Inject the standard solutions under each varied condition.
-
Evaluation: Assess the impact of these variations on system suitability parameters, retention time, peak area, and tailing factor. The relative standard deviation (RSD) of the results should be within acceptable limits (typically <2%).
Robustness Testing of an LC-MS/MS Method with this compound
The protocol for an LC-MS/MS method incorporates the internal standard:[2][9]
-
Preparation of Spiked Samples: Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of desvenlafaxine and a fixed concentration of this compound.
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.
-
Chromatographic and Mass Spectrometric Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Deliberate Variation of Parameters: Introduce small, deliberate changes to the chromatographic conditions as described for the HPLC-UV method.
-
Evaluation: Calculate the peak area ratio of desvenlafaxine to this compound. The robustness of the method is demonstrated if this ratio remains consistent and the precision and accuracy of the quality control samples are within acceptable limits (e.g., ±15%) across the different conditions.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for robustness testing.
References
- 1. (±)-O-Desmethylvenlafaxine-D6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. jocpr.com [jocpr.com]
- 7. omicsonline.org [omicsonline.org]
- 8. RP-HPLC method for desvenlafaxine succinate in tablets. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validated Analytical Methods for Desvenlafaxine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor, is critical in pharmaceutical development, quality control, and clinical monitoring. This guide provides a comparative overview of three widely used analytical methods for Desvenlafaxine quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is synthesized from various validated studies to facilitate a cross-method comparison.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of each method based on reported validation data.
| Parameter | HPLC | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 5-160 µg/mL[1][2] | 1.001-400.352 ng/mL[3][4] | 5-40 µg/mL[5][6] |
| Correlation Coefficient (r²) | ≥0.999[1][2] | ≥0.9994[3][4] | ≥0.998[5][7] |
| Accuracy (% Recovery) | 98.51-99.56%[1] | 93.4-107.4%[3][4] | 99.78%[5][6] |
| Precision (%RSD) | <2%[8] | 0.7-6.8%[3][4] | <1%[5][6] |
| Limit of Detection (LOD) | Method dependent[1] | 10 ng/mL[9] | Method dependent[7] |
| Limit of Quantification (LOQ) | Method dependent[1] | 0.5 ng/mL[10] | Method dependent[7] |
Experimental Protocols
Detailed methodologies for each analytical technique are outlined below, providing a basis for replication and cross-validation in a laboratory setting.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine analysis of Desvenlafaxine in bulk and pharmaceutical dosage forms due to its robustness and reliability.
Chromatographic Conditions:
-
Column: Discovery C18 (250 x 4.6 mm, 5 µm) or Kromasil C-18.[1][2]
-
Mobile Phase: A mixture of acetonitrile and 5 mM potassium dihydrogen phosphate buffer (pH 3.8) in a 50:50 v/v ratio.[1] Alternatively, acetonitrile and ammonium phosphate buffer (pH 3.0) can be used.[2]
-
Injection Volume: 20 µL.[1]
-
Temperature: Ambient.[1]
Sample Preparation: Standard and sample solutions are typically prepared by dissolving the Desvenlafaxine succinate in a diluent composed of acetonitrile and water (50:50 v/v).[1]
HPLC Experimental Workflow
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of Desvenlafaxine in complex biological matrices such as human plasma.[3]
Chromatographic Conditions:
-
Column: Thermo-BDS hypersil C8 (50 × 4.6 mm, 3 µm).[3]
-
Mobile Phase: Isocratic elution with 5 mM ammonium acetate buffer and methanol (20:80, v/v).[3]
-
Flow Rate: 0.80 mL/min.[3]
-
Injection Volume: Not specified in the provided abstract.
-
Temperature: Not specified in the provided abstract.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
Sample Preparation (from human plasma):
-
Extraction: Liquid-liquid extraction.[3]
LC-MS/MS Experimental Workflow
Method 3: UV-Visible Spectrophotometry
This is a simple, cost-effective, and rapid method suitable for the quantification of Desvenlafaxine in tablet dosage forms.[5][6]
Methodological Parameters:
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.[5]
Sample Preparation: A standard stock solution is prepared by dissolving a known amount of Desvenlafaxine succinate in purified water. This stock solution is then serially diluted to prepare working standards within the linear range. For tablet analysis, a powder equivalent to a specific dose is dissolved in the solvent, filtered, and then diluted to fall within the calibration range.
UV-Vis Spectrophotometry Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. RP-HPLC method for desvenlafaxine succinate in tablets. [wisdomlib.org]
- 3. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. appconnect.in [appconnect.in]
- 6. UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT FOR THE DETERMINATION OF DESVENLAFAXINE SUCCINATE IN TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 7. ijpir.com [ijpir.com]
- 8. researchgate.net [researchgate.net]
- 9. Developing and Validating a Fast and Accurate Method to Quantify 18 Antidepressants in Oral Fluid Samples Using SPE and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
Performance Showdown: Desvenlafaxine-d6 as a Gold Standard Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of Desvenlafaxine in biological matrices is paramount for robust pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of Desvenlafaxine-d6, a deuterated analog, against other potential internal standards, supported by experimental data from various biological matrices.
This compound has emerged as a preferred internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its ability to closely mimic the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision. This guide delves into its performance characteristics—linearity, precision, accuracy, recovery, and matrix effect—across different biological fluids and tissues, and juxtaposes them with available data for alternative standards.
Performance in Human Plasma
A validated LC-MS/MS method for the quantification of Desvenlafaxine in human plasma using this compound as an internal standard has demonstrated excellent performance.[1][2] The method exhibits a broad linear range and consistent precision and accuracy.
Table 1: Performance of this compound in Human Plasma [1][2]
| Parameter | Performance Metric |
| Linearity Range | 1.001 - 400.352 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Intra-day Precision (%CV) | 0.7 - 5.5% |
| Inter-day Precision (%CV) | 1.9 - 6.8% |
| Intra-day Accuracy (% Bias) | 95.3 - 107.4% |
| Inter-day Accuracy (% Bias) | 93.4 - 99.5% |
| Stability | Stable through freeze-thaw cycles, bench-top, and long-term storage |
Comparative Performance with Alternative Internal Standards
While direct head-to-head comparative studies are limited, data from separate validations allow for an indirect assessment of this compound against other internal standards, such as Venlafaxine-d6 and non-deuterated analogs like Escitalopram and Nadolol, which have been used for the analysis of the parent drug, Venlafaxine, and its metabolite, Desvenlafaxine.
Table 2: Comparative Performance of Internal Standards for Desvenlafaxine Analysis in Plasma
| Internal Standard | Analyte | Matrix | Key Performance Data |
| This compound | Desvenlafaxine | Human Plasma | Linearity: 1.001-400.352 ng/mL, Precision (%CV): <6.8%, Accuracy (%Bias): 93.4-107.4%[1][2] |
| Venlafaxine-d6 | Desvenlafaxine (ODV) | Rat Plasma | LOD: 2.78 ng/mL, LLOQ: 8.34 ng/mL[3] |
| Escitalopram | Desvenlafaxine (ODV) | Human Plasma | Linearity: 6-600 ng/mL, Precision & Accuracy: within 10%[4] |
| Nadolol | Desvenlafaxine (ODV) | Human Plasma | Linearity: 2.0-500 ng/mL, Precision (%CV): <12.6%, Accuracy (%Bias): -9.8 to +3.9%[5] |
The data suggests that while other internal standards can yield acceptable results, the use of a stable isotope-labeled internal standard like this compound is generally preferred for its ability to better compensate for matrix effects and variability in extraction efficiency.
Performance in Other Biological Matrices
Human Urine
Brain and Liver Tissue
The bioanalysis of Desvenlafaxine in more complex matrices like brain and liver tissue presents additional challenges. One study describes a method for the quantification of Desvenlafaxine in mouse plasma, brain, and liver. However, this particular study employed licarbazepine as the internal standard and utilized HPLC with UV detection, which is a different analytical platform. While this demonstrates the feasibility of measuring Desvenlafaxine in these tissues, direct performance data for this compound using a more sensitive and specific LC-MS/MS method is not yet widely published.
Experimental Protocols
A detailed experimental protocol for the analysis of Desvenlafaxine in human plasma using this compound provides a blueprint for researchers.
Sample Preparation (Human Plasma)
A liquid-liquid extraction (LLE) method is employed to isolate Desvenlafaxine and this compound from the plasma matrix.[1][2]
LC-MS/MS Conditions
Chromatographic separation is typically achieved on a C8 or C18 reversed-phase column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer in the positive ion mode.[1][2]
-
Mobile Phase: 5 mM ammonium acetate buffer: methanol (20:80, v/v)[1][2]
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Desvenlafaxine bioanalysis.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal Procedures for Desvenlafaxine-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Desvenlafaxine-d6 in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection. This compound is a deuterium-labeled version of Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor. For disposal purposes, it should be handled with the same precautions as the parent compound.
Regulatory Framework
The disposal of chemical waste, including pharmaceutical compounds used in research, is governed by federal, state, and local regulations. In the United States, several key agencies and regulations oversee this process.
| Regulatory Body | Regulation/Act | Key Responsibilities |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the management and disposal of hazardous and non-hazardous waste.[1][2][3] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion.[4][5][6] Note: Desvenlafaxine is not currently listed as a DEA-controlled substance. |
| State and Local Agencies | Various | May have more stringent requirements for pharmaceutical waste disposal than federal laws.[1] |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets (SDS), this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS).[7] However, it may pose the following hazards:
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Safety glasses with side-shields
-
Protective gloves (e.g., nitrile)
-
Lab coat
-
Use of a fume hood or other ventilated enclosure is recommended to avoid dust inhalation.[8]
Step-by-Step Disposal Protocol for this compound
This protocol is intended for research quantities of this compound.
1. Waste Characterization and Segregation:
-
Determine if the waste is hazardous. While this compound itself is not explicitly listed as a hazardous waste, it is the generator's responsibility to make this determination.[10] If mixed with a solvent or other substance that is considered hazardous, the entire mixture must be treated as hazardous waste.
-
Segregate this compound waste. Do not mix with other chemical waste streams unless instructed to do so by your institution's Environmental Health & Safety (EHS) department.
2. Preparing for Disposal:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation.[8]
-
Place the solid waste in a clearly labeled, sealed container.
-
-
Contaminated Labware:
-
Disposable items (e.g., weigh boats, pipette tips) that have come into contact with this compound should be placed in a designated solid waste container.
-
Rinse non-disposable glassware with an appropriate solvent (e.g., methanol or ethanol), and collect the rinsate as chemical waste.
-
3. Labeling and Storage:
-
Label the waste container clearly. The label should include:
-
The words "Hazardous Waste" (if applicable)
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
-
Store the waste container in a designated satellite accumulation area. This area should be secure and away from drains or sources of ignition.[8]
4. Final Disposal:
-
Contact your institution's EHS department. They will arrange for the pickup and proper disposal of the chemical waste.[11]
-
Professional Disposal is Required. this compound should be disposed of through a licensed hazardous waste disposal company.[4] The most common method of destruction for pharmaceutical waste is incineration at an EPA-approved facility.[2][5]
-
DO NOT dispose of this compound down the drain or in the regular trash.[7][12] This is to prevent contamination of waterways and potential environmental harm.[1]
Accidental Release Measures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills: Carefully sweep or scoop up the material, avoiding dust creation, and place it in a sealed container for disposal.[7][8]
-
Prevent entry into waterways or sewers. [7]
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a research setting.
Caption: Logical workflow for this compound disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. actenviro.com [actenviro.com]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. esschemco.com [esschemco.com]
- 9. content.labscoop.com [content.labscoop.com]
- 10. sandiegocounty.gov [sandiegocounty.gov]
- 11. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Controlled Substance Disposal Do's and Don'ts | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Desvenlafaxine-d6
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety during the handling of active pharmaceutical ingredients (APIs) like Desvenlafaxine-d6 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical to minimize exposure risk and ensure the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets for this compound succinate hydrate may classify it as not a dangerous substance under the Globally Harmonized System (GHS), it is crucial to treat it and its related compounds with a high degree of caution. Potential routes of exposure include inhalation, and contact with skin and eyes. Inhalation, ingestion, or skin absorption may be harmful. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles | To protect eyes from splashes and dust.[1][2][3] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing.[1][2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form, especially if there is a risk of dust generation or when working outside of a ventilated enclosure.[2][4][5] |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Use in a well-ventilated area, preferably within a laboratory fume hood or other mechanical exhaust system. | To minimize inhalation exposure to dust or aerosols.[3][6][7] |
| Weighing | Use of a ventilated balance enclosure. | To contain powder during weighing procedures.[2][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Personnel handling the package should wear appropriate gloves.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] The recommended long-term storage temperature is often -20°C.
-
Clearly label the storage location with the compound's identity and any relevant hazard warnings.[7][8]
2. Handling and Preparation of Solutions:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[2][6]
-
Before handling, ensure all required PPE is donned correctly.
-
When weighing the compound, use a dedicated spatula and weigh paper. An anti-vibration table may be necessary for precise measurements of microgram-level powders.[6]
-
To prepare a solution, carefully transfer the weighed powder into a suitable container. Use a funnel to prevent spillage.
-
When dissolving, add the solvent slowly and avoid splashing.
3. Spills and Accidental Release:
-
In the event of a spill, evacuate the immediate area.
-
For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Do not use water to clean up a dry powder spill as it may create aerosols.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
-
Ensure the spill area is thoroughly cleaned and decontaminated.
-
Report all spills to the laboratory supervisor.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Do not dispose of the compound down the drain or in the regular trash.
-
Waste containers should be clearly labeled as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. labproinc.com [labproinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
